Synthesis Protocol and Mechanistic Rationale for (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine
Executive Summary (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine (CAS: 944903-44-0) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring an aryl-halide handle for tran...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine (CAS: 944903-44-0) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring an aryl-halide handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a primary aliphatic amine for amide coupling or reductive amination, this scaffold is a critical precursor for kinase inhibitors and GPCR ligands.
This whitepaper details a robust, scalable, and self-validating three-step synthetic protocol to construct the 2,4-disubstituted imidazole core. By abandoning outdated, low-yielding Debus-Radziszewski conditions in favor of a highly regioselective α-haloketone and amidine condensation, this methodology ensures high fidelity, minimal purification bottlenecks, and excellent overall yield.
Retrosynthetic Strategy & Reaction Design
To achieve strict regiocontrol over the 2,4-substitution pattern, the target molecule is disconnected into two primary synthons: an electrophilic α-haloketone and a nucleophilic amidine.
Using unprotected 2-aminoacetamidine leads to competitive alkylation of the primary amine, generating intractable polymeric mixtures. To enforce causality in the reaction pathway, the primary amine must be masked with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group. This ensures that only the amidine nitrogens—part of a highly nucleophilic, conjugated system—participate in the initial SN2 displacement of the halide.
Synthetic workflow for (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine.
Mechanistic Causality of Imidazole Assembly
The core assembly relies on a modified Bredereck/Tschichibabin-type cyclization[1]. The reaction is fundamentally a cascade process:
Interfacial SN2 Alkylation: The free amidine displaces the bromide of the α-haloketone.
Intramolecular Cyclization: The secondary amidine nitrogen attacks the ketone carbonyl, forming a 5-membered cyclic hemiaminal.
Dehydration: Acid/base-catalyzed loss of water drives the system into a thermodynamic sink, yielding the aromatic imidazole ring.
To prevent the α-haloketone from undergoing self-condensation or forming pyrazine byproducts, the reaction is executed in a biphasic THF/H₂O system[2]. The inorganic base (K₂CO₃) and amidine salt remain in the aqueous phase, while the haloketone is solvated in the THF phase. The reaction occurs selectively at the interface, maintaining a low steady-state concentration of reactive intermediates.
Mechanistic pathway of the amidine and α-haloketone condensation.
Quantitative Optimization of the Condensation Step
The choice of solvent and base is the primary determinant of yield. As demonstrated by[2], monophasic systems (like DMF or EtOH) suffer from high rates of pyrazine byproduct formation due to the uncontrolled concentration of the α-haloketone. The biphasic THF/H₂O system mathematically suppresses this side reaction.
Table 1: Solvent and Base Optimization for Imidazole Condensation
Solvent System
Base
Temperature
Reaction Time
Pyrazine Byproduct
Imidazole Yield
DMF (Monophasic)
K₂CO₃
80 °C
12 h
High (>15%)
45%
Ethanol (Monophasic)
NaOEt
78 °C
8 h
Moderate (~10%)
60%
THF (Monophasic)
Et₃N
65 °C
16 h
Low (<5%)
55% (Incomplete)
THF / H₂O (3:1)
K₂CO₃
75 °C
4 h
Trace (<1%)
88%
Detailed Experimental Methodologies
Every step below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure scientific integrity before progressing to the next stage.
Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone
Objective: Electrophilic α-bromination of the starting acetophenone.
Setup: In a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a gas scrubber, dissolve 1-(3-bromophenyl)ethanone (50.0 g, 251 mmol) in glacial acetic acid (200 mL)[3].
Initiation: Add 5 drops of 48% aqueous HBr to catalyze enolization. Cool the mixture to 0 °C using an ice bath.
Addition: Dissolve elemental bromine (13.5 mL, 263 mmol, 1.05 eq) in acetic acid (50 mL). Add this solution dropwise over 1 hour, ensuring the internal temperature remains below 10 °C.
Maturation: Remove the ice bath and stir at room temperature for 2 hours.
Workup: Pour the mixture into 1 L of crushed ice/water. Extract with dichloromethane (3 × 200 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until pH 7 is reached, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the red color of Br₂ fully dissipates and the starting material spot (lower Rf) is entirely replaced by the product spot (higher Rf)[3].
Step 2: Assembly of the Protected Imidazole Core
Objective: Biphasic condensation to form tert-butyl ((4-(3-bromophenyl)-1H-imidazol-2-yl)methyl)carbamate.
Setup: In a 1 L flask, dissolve N-Boc-2-aminoacetamidine hydrochloride (58.0 g, 276 mmol, 1.1 eq) and K₂CO₃ (86.5 g, 627 mmol, 2.5 eq) in a mixture of water (150 mL) and THF (300 mL)[2].
Heating: Bring the vigorously stirred biphasic mixture to a gentle reflux (internal temp ~70–75 °C).
Controlled Addition: Dissolve the 2-bromo-1-(3-bromophenyl)ethanone from Step 1 in THF (150 mL). Add this solution dropwise to the refluxing mixture over 1.5 hours. Note: Slow addition is critical to prevent haloketone dimerization.
Maturation: Continue refluxing for 3 hours.
Workup: Cool to room temperature. Separate the phases and extract the aqueous layer with ethyl acetate (2 × 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via recrystallization from EtOAc/Hexanes.
Self-Validation (IPC): Monitor via LC-MS. The acyclic alkylation intermediate [M+H]⁺ will appear within the first 30 minutes. By hour 3, this mass must fully shift by -18 Da (loss of H₂O), confirming complete cyclization and aromatization[1].
Step 3: Deprotection to Target Compound
Objective: Removal of the Boc group to yield (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine.
Setup: Suspend the protected imidazole (60.0 g) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere. Cool to 0 °C.
Deprotection: Slowly add 4M HCl in dioxane (200 mL, excess).
Maturation: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate (the hydrochloride salt of the product) will begin to crash out of solution.
Isolation: Concentrate the suspension under reduced pressure to remove DCM and dioxane. Triturate the resulting solid with cold diethyl ether (300 mL), filter, and dry under high vacuum to afford the target compound as a bis-hydrochloride salt.
Freebasing (Optional): To obtain the free base, dissolve the salt in minimal water, adjust to pH 10 with 1M NaOH, and extract with 10% MeOH in DCM.
Self-Validation (IPC): The reaction is visually validated when the evolution of CO₂ gas (bubbling) ceases. LC-MS must show a complete loss of the Boc group (-100 Da) and the appearance of the target mass [M+H]⁺ = 252.0 / 254.0 (characteristic 1:1 bromine isotope pattern).
References
Title: An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines
Source: Molecules (MDPI)
URL: [Link]
Technical Whitepaper: Chemical Profiling, De Novo Synthesis, and Pharmacological Utility of (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine
Executive Summary In the landscape of modern medicinal chemistry, bifunctional heterocyclic scaffolds are highly sought after for their ability to rapidly generate structure-activity relationship (SAR) data. (4-(3-Bromop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional heterocyclic scaffolds are highly sought after for their ability to rapidly generate structure-activity relationship (SAR) data. (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine is a prime example of such a privileged building block.
As a Senior Application Scientist, I frequently utilize this scaffold because it offers two orthogonal vectors for derivatization: a nucleophilic primary amine at the C2 position of the imidazole, and a versatile 3-bromophenyl moiety at the C4 position. This dual-functionality allows for simultaneous exploration of hydrogen-bond networks (via amide coupling or reductive amination at the amine) and lipophilic pocket occupation (via transition-metal-catalyzed cross-coupling at the aryl bromide). This whitepaper provides an in-depth technical guide to its physicochemical properties, a self-validating synthetic protocol, and its proven applications in drug discovery.
Structural & Physicochemical Profiling
Understanding the physicochemical behavior of this compound is critical for predicting its pharmacokinetics and optimizing downstream reactions. The primary amine and the imidazole ring possess distinct protonation states at physiological pH, which directly influences solubility and receptor binding kinetics.
Quantitative Physicochemical Data
Property
Value
Causality / Pharmacological Significance
Molecular Formula
C₁₀H₁₀BrN₃
Core composition establishing the bifunctional scaffold.
Falls within the optimal range (<90 Ų) for excellent blood-brain barrier (BBB) and cellular membrane permeability.
LogP (Estimated)
1.8 - 2.2
The lipophilic bromophenyl group balances the highly polar methanamine, ensuring optimal oral bioavailability.
pKa (Primary Amine)
~9.5
Fully protonated at physiological pH (7.4), acting as a strong hydrogen-bond donor and enhancing aqueous solubility.
pKa (Imidazole Ring)
~6.5
Largely neutral at pH 7.4, allowing it to act dynamically as both a hydrogen-bond donor and acceptor within protein binding pockets.
De Novo Synthesis & Mechanistic Causality
The synthesis of 2,4-disubstituted imidazoles requires precise control over reaction conditions to prevent the degradation of highly reactive intermediates. The following protocol utilizes an alpha-haloketone condensation strategy, optimized for high yield and self-validating kinetic readouts.
Fig 1: De novo synthetic workflow for (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine.
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-bromo-1-(3-bromophenyl)ethanone in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Nucleophilic Addition: Add 1.2 equivalents of N-Boc-2-aminoacetamidine followed by 2.5 equivalents of finely milled, anhydrous potassium carbonate (K₂CO₃).
Causality: A critical failure point in this synthesis is the acidic decomposition of the starting materials. K₂CO₃ is strictly required to neutralize the hydrobromic acid (HBr) generated during the initial alkylation. Without rapid HBr scavenging, the amidine nucleophile becomes protonated and inert. DMF provides the high dielectric constant necessary to stabilize the polar transition state during nucleophilic attack.
Thermal Cyclization: Heat the reaction mixture to 80°C for 12 hours.
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) system. The protocol is self-validating: the disappearance of the UV-active alpha-haloketone spot (Rf ~0.6) and the emergence of a highly fluorescent lower spot (Rf ~0.3) confirms successful cyclization.
Workup: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: Acidic Deprotection
5. Boc Cleavage: Dissolve the crude N-Boc protected intermediate in minimal dichloromethane (DCM). Slowly add 10 equivalents of 4M HCl in Dioxane at 0°C, then allow it to warm to room temperature.
Causality: Anhydrous HCl is chosen over aqueous acids (e.g., TFA/H₂O) to prevent any potential hydrolytic opening of the imidazole ring and to directly precipitate the final product as a highly stable, easily filterable dihydrochloride salt.
Self-Validating Observation: The Boc deprotection step provides a real-time kinetic readout. The reaction will immediately begin evolving CO₂ gas. The complete cessation of effervescence acts as a visual, self-validating indicator that the deprotection has reached 100% conversion.
Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum.
Analytical Validation Standards
To ensure the structural integrity of the synthesized batch, the following self-validating analytical benchmarks must be met:
Mass Spectrometry (LC-MS, ESI+): The presence of the bromine atom provides a built-in mass spectrometric validation tool. The natural isotopic abundance of ⁷⁹Br and ⁸¹Br (approximately 1:1) dictates that the [M+H]⁺ peak must appear as a distinct doublet at m/z 252.0 and 254.0 . The absence of this exact 1:1 doublet immediately indicates unwanted dehalogenation.
¹H NMR (400 MHz, DMSO-d₆): The imidazole C5 proton must appear as a sharp singlet around 7.8 ppm. The methylene protons of the methanamine will appear as a distinct singlet near 4.1 ppm, integrating strictly to 2H.
Pharmacological Utility & Derivatization
The true value of (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine lies in its versatility as a central pharmacophore. Derivatives of 1H-imidazol-2-yl methanamines have been extensively patented and explored for their therapeutic potential in treating severe neurodegenerative disorders and neuropathic pain ()[1].
Furthermore, by utilizing the primary amine for amide coupling, similar imidazole-2-methanamine scaffolds have been successfully deployed in the development of cardioselective anti-ischemic ATP-sensitive potassium channel (KATP) openers ()[2]. In the oncology and cardiovascular space, 1H-imidazole-2-methanamine dihydrochloride serves as a critical precursor in the structure-based design of highly selective G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors, where the imidazole ring makes critical hydrogen bonds with the kinase hinge region ()[3].
Fig 2: Divergent derivatization pathways for targeting diverse pharmacological receptors.
References
Source: Google Patents (US20040132788A1)
Cardioselective Antiischemic ATP-Sensitive Potassium Channel (KATP) Openers. 5. Identification of 4-(N-Aryl)-Substituted Benzopyran Derivatives with High Selectivity
Source: Journal of Medicinal Chemistry
URL:[Link]
Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine
Source: PubMed Central (PMC)
URL:[Link]
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine: A Technical Guide to a Promising Scaffold in Drug Discovery
Introduction: The Imidazole Core and the Promise of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imidazole Core and the Promise of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[2] This versatility has led to the development of imidazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2]
Within this diverse chemical family, the 2-aminoimidazole skeleton has emerged as a particularly privileged scaffold.[3] Often found in marine alkaloids, these compounds exhibit fascinating molecular architectures and a wide range of biological effects, making them promising leads for drug discovery.[3] (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine represents a specific embodiment of this promising chemical class. While direct, in-depth studies on this particular molecule are not extensively published, its structural features—a brominated phenyl ring at the 4-position and a methanamine group at the 2-position of the imidazole core—suggest a high potential for significant biological activity. This guide will, therefore, explore the anticipated biological activities of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine by examining the well-established pharmacology of its parent scaffolds and structurally related analogs. We will delve into potential mechanisms of action, provide detailed experimental protocols for its evaluation, and discuss the critical structure-activity relationships that govern the efficacy of this chemical class.
Synthetic Strategies: Accessing the 2-Aminoimidazole Core
The synthesis of 2-aminoimidazole derivatives is a well-trodden path in organic chemistry, with several robust methods available to researchers. A common and efficient approach involves the cyclization of a guanidine derivative with an α-haloketone. This method offers a straightforward route to the core imidazole structure. More contemporary methods, including microwave-assisted organic synthesis, have been developed to improve reaction times and yields, making these valuable compounds more accessible for biological screening. The synthesis of the title compound, (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine, would likely follow a similar multi-step synthetic sequence, starting from commercially available precursors.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive literature on substituted imidazoles, (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine is predicted to exhibit a range of biological activities. The following sections will explore the most probable therapeutic areas and the underlying molecular mechanisms.
Anticancer Potential: A Multi-pronged Attack on Malignancy
The imidazole scaffold is a recurring motif in a multitude of anticancer agents.[4] The anticancer effects of imidazole derivatives are often multifaceted, targeting several key pathways involved in tumor growth and survival.
Kinase Inhibition: A significant number of imidazole-based compounds function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling, growth, and proliferation.[5] These compounds can target key kinases in oncogenic pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting tumor progression. The bromophenyl moiety of our title compound could potentially enhance binding to the kinase active site through halogen bonding, a well-established interaction in drug design.
Induction of Apoptosis and Cell-Cycle Arrest: Many imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5] This can be achieved through the modulation of pro- and anti-apoptotic proteins, leading to DNA fragmentation and cell death. Furthermore, these compounds can arrest the cell cycle at various phases, preventing the uncontrolled proliferation of cancer cells.
Microtubule Disruption: Some imidazole-containing molecules exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared by established chemotherapeutic agents like the taxanes.[2][4]
Imidazole derivatives have a long history as effective antimicrobial agents. The antifungal activity of azoles, such as ketoconazole and miconazole, is well-documented.[1] Beyond fungi, imidazole-containing compounds have also demonstrated significant antibacterial activity.[2] The primary mechanism of antibacterial action is often the disruption of essential enzymatic systems within the bacteria, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication.[2] The structural features of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine make it a candidate for investigation as a novel antimicrobial agent.
Enzyme Inhibition: Targeting Metabolic and Degenerative Diseases
The versatility of the imidazole scaffold extends to the inhibition of various enzymes implicated in a range of diseases.
Inhibition of Advanced Glycation End-product (AGE) Formation: 2-Aminoimidazoles have been identified as inhibitors and breakers of Advanced Glycation End-products (AGEs).[6] The accumulation of AGEs is a hallmark of diabetes and contributes to its long-term complications.[6]
Insulin-Degrading Enzyme (IDE) Inhibition: Structurally related imidazole derivatives have been shown to inhibit insulin-degrading enzyme (IDE), a zinc metalloprotease involved in the clearance of insulin and amyloid-β peptides.[7] This suggests a potential therapeutic application in Alzheimer's disease and diabetes.[7]
Receptor Modulation: A Role in Neurological and Endocrine Systems
Substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives have been identified as potent agonists of the somatostatin receptor 3 (SSTR3).[8] This finding highlights the potential for this chemical class to modulate G-protein coupled receptors, opening up avenues for the treatment of various endocrine and neurological disorders.
The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole and any appended rings.[5]
The Phenyl Ring and Halogen Substitution: The presence of a phenyl ring at the 4-position is a common feature in many biologically active imidazoles. The bromine atom on this ring in our title compound is of particular interest. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding.
The 2-Methanamine Group: The aminomethyl group at the 2-position is crucial for the 2-aminoimidazole scaffold. This group can participate in hydrogen bonding and salt-bridge interactions within a protein's binding pocket, significantly impacting potency and selectivity.
Experimental Protocols
To evaluate the potential biological activities of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine, a systematic screening approach is necessary. The following are detailed protocols for key initial assays.
Protocol 1: In Vitro Anticancer Activity Assessment using Sulforhodamine B (SRB) Assay
This assay provides a quantitative measure of the cytotoxic effect of a compound on a panel of human cancer cell lines.
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well microtiter plates
Trichloroacetic acid (TCA) solution
Sulforhodamine B (SRB) solution
Tris-base solution
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
Cell Fixation: Gently remove the medium and add cold TCA solution to each well to fix the cells. Incubate for 1 hour at 4°C.
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
Solubilization and Absorbance Reading: Add Tris-base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a reaction mixture containing the kinase, substrate, and buffer.
Kinase Reaction: Add the test compound to the wells, followed by the kinase reaction mixture. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase.
Stopping the Reaction and Detecting ADP: Stop the kinase reaction and detect the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.
Luminescence Reading: Read the luminescence using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Bacterial strain of interest (e.g., Staphylococcus aureus)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland
Spectrophotometer
Procedure:
Compound Preparation: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Comparative Data of Structurally Related Imidazole Derivatives
To provide a context for the potential potency of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine, the following table summarizes the reported biological activities of some related imidazole-containing compounds.
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine stands as a compelling, yet underexplored, molecule at the intersection of several promising areas of drug discovery. Its structural parentage within the 2-aminoimidazole and bromophenyl-imidazole families strongly suggests a high probability of significant biological activity, particularly in the realms of oncology, infectious diseases, and metabolic disorders. The presence of the bromophenyl moiety and the methanamine group provides key anchor points for target interaction and offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic evaluation of this compound against a broad panel of biological targets, starting with the assays outlined in this guide. A thorough investigation into its anticancer properties, including its effects on various cancer cell lines and its potential to inhibit key oncogenic kinases, is highly warranted. Furthermore, its antimicrobial and enzyme-inhibitory activities should be explored to fully delineate its therapeutic potential. The synthesis and evaluation of a focused library of analogs will also be crucial in elucidating the structure-activity relationships and identifying lead candidates for further preclinical development. In essence, while the story of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine is yet to be fully written, the available evidence strongly suggests that it is a prologue to a potentially exciting chapter in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals
Scope: Retrosynthetic logic, mechanistic pathways, optimized self-validating protocols, and quantitative reaction metrics.
Executive Summary & Strategic Rationale
In the landscape of modern medicinal chemistry, the 1,2,4-trisubstituted imidazole core represents a privileged scaffold, frequently deployed in the design of kinase inhibitors, GPCR modulators, and epigenetic readers. Specifically, (4-(3-bromophenyl)-1H-imidazol-2-yl)methanamine (CAS: 944903-44-0) is a highly versatile bifunctional building block.
The strategic value of this specific scaffold lies in its dual orthogonal handles:
The 3-Bromophenyl Moiety: Serves as a robust electrophilic partner for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions) to rapidly expand structure-activity relationship (SAR) libraries.
The C2-Methanamine (Aminomethyl) Group: Provides a primary aliphatic amine for rapid diversification via amidation, reductive amination, or urea/carbamate formation, while also acting as a critical hydrogen-bond donor/acceptor in target binding pockets[1].
This whitepaper details a highly optimized, scalable, and self-validating synthetic route to access this scaffold, moving away from low-yielding traditional Davidson syntheses toward a highly regioselective condensation approach[2].
Retrosynthetic Disconnection
The most robust approach to 2-aminomethyl-4-aryl-1H-imidazoles relies on the bimolecular condensation of an
α
-haloketone with a protected amidine[3]. Disconnecting the imidazole core reveals two highly accessible precursors: 2-bromo-1-(3-bromophenyl)ethanone and Boc-aminoacetamidine .
The use of a tert-butyloxycarbonyl (Boc) protecting group on the primary amine of the acetamidine is a critical design choice. It suppresses competitive nucleophilic attack by the primary aliphatic amine, ensuring that only the amidine nitrogens participate in the annulation cascade.
Caption: Retrosynthetic disconnection of the target scaffold into commercially available precursors.
Mechanistic Insights: The Annulation Cascade
The formation of the imidazole core from an
α
-bromoketone and an amidine is a multi-step cascade that must be carefully controlled via solvent and base selection[2].
SN2
Alkylation: The reaction initiates with the nucleophilic attack of the more nucleophilic imine-like nitrogen of the amidine onto the electrophilic
α
-carbon of the bromoketone, displacing the bromide ion.
Intramolecular Cyclization: The resulting acyclic
α
-amino ketone intermediate undergoes rapid tautomerization. The secondary amine nitrogen then attacks the highly electrophilic carbonyl carbon, forming a 5-membered hydroxyimidazoline (hemiaminal) intermediate.
Caption: Stepwise mechanistic pathway for the formation of the imidazole core via amidine condensation.
Self-Validating Experimental Protocols
The following protocols have been engineered to ensure high fidelity, utilizing built-in visual and chromatographic checkpoints to validate success at each stage.
Phase 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone
Causality Check: Bromination of the enolizable ketone is performed under acidic conditions rather than basic to prevent the haloform reaction and polybromination.
Setup: Dissolve 1-(3-bromophenyl)ethanone (1.0 equiv, 50 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with an addition funnel.
Addition: Cool the reaction to 0 °C. Add molecular bromine (
Br2
, 1.05 equiv, 52.5 mmol) dropwise over 30 minutes. Validation: The distinct red-brown color of bromine will rapidly dissipate as it reacts with the enol tautomer, serving as an internal indicator of reaction progress.
Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Pour the mixture into ice water (300 mL). The product will precipitate as a white/pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.
Validation: TLC (20% EtOAc/Hexanes) should show a single spot (
Rf≈0.6
).
1
H NMR will confirm the disappearance of the methyl singlet (
∼2.6
ppm) and the appearance of a methylene singlet (
∼4.4
ppm).
Causality Check: Potassium carbonate (
K2CO3
) is utilized as a mild, heterogeneous base. Stronger bases (like NaH or KOtBu) are avoided as they promote the competitive self-aldol condensation of the
α
-bromoketone or degradation of the amidine.
Setup: In a 250 mL flask, suspend Boc-aminoacetamidine hydrochloride (1.1 equiv, 22 mmol) and
K2CO3
(3.0 equiv, 60 mmol) in a 1:1 mixture of anhydrous THF and Ethanol (80 mL). Stir for 15 minutes at room temperature to liberate the free amidine base.
Cyclization: Heat the reaction mixture to 70 °C for 8 hours. Validation: The reaction transitions from a cloudy suspension to a distinct yellow/amber hue.
Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc (100 mL) and water (100 mL). Extract the aqueous layer with EtOAc (
2×50
mL). Wash the combined organics with brine, dry over
Na2SO4
, and concentrate.
Purification: Purify via flash column chromatography (DCM:MeOH, 95:5) to isolate tert-butyl ((4-(3-bromophenyl)-1H-imidazol-2-yl)methyl)carbamate.
Phase 3: Deprotection to Target Amine
Setup: Dissolve the Boc-protected intermediate (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
Deprotection: Add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.
Validation: TLC (DCM:MeOH 9:1) will show the complete consumption of the starting material (
Rf≈0.5
) and the appearance of a baseline spot that stains strongly positive with Ninhydrin (indicating a free primary amine).
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate the target (4-(3-bromophenyl)-1H-imidazol-2-yl)methanamine as its TFA salt.
Quantitative Optimization Data
The annulation step (Phase 2) is the critical bottleneck in this synthetic route. The table below summarizes the optimization of reaction conditions, demonstrating the superiority of a mixed solvent system and mild carbonate bases.
Solvent System
Base
Temperature (°C)
Time (h)
Isolated Yield (%)
Observation / Causality
EtOH
NaHCO3
78 (Reflux)
12
65
Incomplete conversion; poor solubility of intermediates.
THF/EtOH (1:1)
K2CO3
70
8
82
Optimal balance of solubility and base strength.
DMF
Cs2CO3
90
4
55
Significant decomposition and tar formation.
THF/EtOH (1:1)
K2CO3
110 (Microwave)
0.5
89
Excellent yield; highly scalable for library generation[3].
Table 1: Reaction optimization metrics for the synthesis of the Boc-protected imidazole core.
Conclusion
The synthesis of (4-(3-bromophenyl)-1H-imidazol-2-yl)methanamine requires precise control over electrophilic and nucleophilic reactivities. By employing a Boc-protected amidine and a highly optimized THF/EtOH solvent system with a mild carbonate base, researchers can suppress competitive side reactions (such as primary amine alkylation or haloketone enolization). The resulting scaffold provides an ideal starting point for the divergent synthesis of complex, biologically active heterocycles.
References
Demydchuk, B. A. et al. "Concise and regioselective synthesis of 5H-imidazo[1,2-e][1,3,5]triazepines." Arkivoc, 2022.[Link]
ResearchGate. "Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors." ResearchGate Publications.[Link]
Spectroscopic Data and Structural Elucidation of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine: An In-Depth Technical Guide
Executive Summary The compound (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS: 944903-44-0) is a highly versatile bifunctional building block utilized in the development of kinase inhibitors and GPCR-targeting ther...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS: 944903-44-0) is a highly versatile bifunctional building block utilized in the development of kinase inhibitors and GPCR-targeting therapeutics. Structurally, it features a central imidazole core, a 3-bromophenyl substituent at the C4 position, and a primary methanamine group at the C2 position.
Accurate structural elucidation of this compound is challenging due to the prototropic tautomerism of the imidazole ring and the overlapping polarities of its functional groups. This whitepaper provides a comprehensive, self-validating spectroscopic workflow—integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy—to definitively characterize this molecule.
Structural Elucidation Strategy
To ensure absolute confidence in batch-to-batch consistency, drug development professionals must employ an orthogonal analytical approach. The logic of this multi-modal strategy is mapped below: HRMS determines the exact mass and isotopic signature, NMR maps the atomic connectivity, and FTIR validates the presence of specific functional groups.
Caption: Logical flow for the structural elucidation of the imidazole derivative using multi-modal spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
The Bromine Signature & Causality
Mass spectrometry provides the first line of structural verification. For this compound, Electrospray Ionization (ESI) in positive mode is the optimal technique. Causality: The molecule contains a highly basic primary aliphatic amine and an imidazole nitrogen, both of which readily accept protons in an acidic mobile phase to form a stable
[M+H]+
ion [1].
Furthermore, the presence of a single bromine atom provides a highly diagnostic isotopic fingerprint. Bromine exists naturally as two stable isotopes:
79Br
(50.69%) and
81Br
(49.31%). This near 1:1 ratio results in a characteristic doublet in the mass spectrum, separated by 2 m/z units (the M and M+2 peaks) [2].
Experimental Protocol: LC-ESI-TOF MS
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Add 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the ionized
[M+H]+
state, thereby exponentially increasing detector sensitivity.
Chromatography: Inject 2 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
Acquisition: Acquire data in positive ion mode (ESI+) with a Time-of-Flight (TOF) mass analyzer for sub-ppm mass accuracy.
Quantitative Data Summary
Ion Species
Formula
Theoretical m/z
Expected Relative Abundance
[M(79Br)+H]+
C10H1179BrN3+
252.0136
~100% (Base Peak)
[M(81Br)+H]+
C10H1181BrN3+
254.0116
~97.3%
Nuclear Magnetic Resonance (NMR) Spectroscopy
Tautomerism and Solvent Selection
The imidazole ring undergoes rapid intermolecular proton exchange (prototropic tautomerism) between the N1 and N3 positions. Causality: If analyzed in a non-polar solvent like
CDCl3
, this rapid exchange averages the signals, broadening the peaks and obscuring the N-H proton. By utilizing Dimethyl Sulfoxide-d6 (
DMSO-d6
), the solvent strongly hydrogen-bonds with the imidazole N-H. This interaction drastically slows the exchange rate on the NMR timescale, allowing the distinct observation of the N-H proton (typically
>12.0 ppm
) and sharpening the carbon signals of the heterocycle[3].
Experimental Protocol: 1D and 2D NMR
Sample Preparation: Dissolve 15 mg of the free base compound in 0.6 mL of anhydrous
DMSO-d6
.
1H and 13C Acquisition: Acquire
1H
NMR at 400 MHz (16 scans) and
13C
NMR at 100 MHz (1024 scans) at 298 K.
2D HMBC Acquisition: Run Heteronuclear Multiple Bond Correlation (HMBC). Causality: HMBC correlates protons to carbons 2-3 bonds away. The methylene protons (
-CH2-
) will show a strong correlation to the imidazole C2, definitively proving the regiochemistry of the methanamine attachment.
While NMR provides connectivity, FTIR is unmatched for rapidly confirming the presence of specific functional groups, particularly the primary amine and the halogenated aromatic ring [4].
Experimental Protocol: ATR-FTIR
Background Calibration: Perform a background scan in ambient air using a diamond Attenuated Total Reflectance (ATR) crystal.
Sample Application: Place 2-3 mg of the neat, dry powder directly onto the diamond crystal. Apply pressure using the anvil. Causality: Intimate physical contact between the sample and the crystal is strictly required for the evanescent infrared wave to penetrate the sample matrix and generate an absorption spectrum.
Acquisition: Scan from 4000 to 400
cm−1
at a resolution of 4
cm−1
(32 scans).
To maintain rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in drug development, the analytical protocols described above must be integrated into a self-validating Quality Control (QC) loop. If LC-UV indicates high purity but the HRMS isotopic pattern deviates from the 1:1 bromine signature, the batch is immediately flagged for halogen exchange or degradation.
Caption: Self-validating quality control workflow for batch release of the synthesized imidazole compound.
References
Reusch, W. "Mass Spectrometry - Isotopes." Virtual Textbook of Organic Chemistry, Michigan State University.[Link]
Lázaro-Martínez, J. M., et al. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry, ACS Publications.[Link]
Li, X., et al. "Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets." Atmosphere, MDPI.[Link]
Exploratory
Deconstructing the Imidazole Scaffold: A Technical Guide to Structure-Activity Relationships and Rational Drug Design
Mechanistic Foundations of the Imidazole Scaffold The imidazole ring (C₃H₄N₂) is a five-membered aromatic heterocycle that has cemented its status as a "privileged scaffold" in medicinal chemistry. Its unique physicochem...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Foundations of the Imidazole Scaffold
The imidazole ring (C₃H₄N₂) is a five-membered aromatic heterocycle that has cemented its status as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—specifically its amphoteric nature, electron-rich
π
-system, and capacity to act simultaneously as a hydrogen bond donor (via the N1-H) and acceptor (via the N3 lone pair)—enable it to engage in diverse, high-affinity interactions with biological targets 1.
From a structural perspective, the biological profile of imidazole-based compounds is profoundly dictated by the spatial arrangement and electronic properties of substituents at the N1, C2, C4, and C5 positions 2. Rational Structure-Activity Relationship (SAR) design leverages these vectors to optimize target binding, modulate pharmacokinetics, and abrogate off-target toxicity.
Figure 1: Vector mapping of the imidazole core for rational SAR optimization.
Therapeutic Case Studies: SAR in Action
CYP51 Antifungals: Heme-Coordination Dynamics
Fungal infections are primarily treated by azole antifungals, which target Lanosterol 14
α
-demethylase (CYP51). CYP51 is a cytochrome P450 enzyme critical for ergosterol biosynthesis 3.
Mechanistic SAR:
The unhindered
sp2
-hybridized nitrogen (N3) of the imidazole ring projects a lone pair of electrons orthogonal to the aromatic system. This lone pair forms a strong dative bond with the electrophilic Fe(II)/Fe(III) ion of the porphyrin heme group within the CYP51 active site, effectively displacing molecular oxygen and halting catalysis. Concurrently, bulky, lipophilic substituents at the N1 position (e.g., the dichlorophenyl and ether moieties in ketoconazole) are required to anchor the molecule within the hydrophobic access channel of the enzyme, providing species selectivity and preventing rapid efflux 4.
Figure 2: Mechanism of CYP51 inhibition via imidazole-heme coordination.
Kinase Inhibitors: ATP Bioisosterism
In oncology and immunology, the imidazole core frequently acts as a bioisostere for the adenine ring of ATP. For example, 2,4,5-trisubstituted imidazoles are potent inhibitors of p38 MAP kinase and the TGF-
β
R1 kinase domain 5.
Mechanistic SAR:
C4/C5 Substitutions: Diaryl substitutions (e.g., 4-fluorophenyl and 4-pyridyl) at these positions are critical. One ring typically projects into a deep hydrophobic pocket, while the other interacts with the solvent-exposed hinge region.
C2 Substitutions: The functional group at C2 dictates kinase selectivity. A methylsulfinylphenyl group at C2 drastically increases potency against p38 MAP kinase by engaging in specific hydrogen bonding with the activation loop, whereas a 2-pyridyl substitution shifts selectivity toward TGF-
β
R1 6.
Quantitative SAR Data: p38 MAP Kinase Inhibition
The table below synthesizes in vitro IC₅₀ data for a series of 2,4,5-trisubstituted imidazoles against p38 MAP kinase, illustrating the dramatic impact of C2 substitution on binding affinity 6.
Compound ID
R1 (at C2)
R2 (at C4)
R3 (at C5)
p38 MAP Kinase IC₅₀ (nM)
SAR Implication
1
4-Methylsulfinylphenyl
4-Fluorophenyl
4-Pyridyl
50
Optimal H-bond acceptor at C2 enhances affinity.
2
4-Methylthiophenyl
4-Fluorophenyl
4-Pyridyl
200
Loss of polarized oxygen reduces H-bond strength.
3
4-Methylsulfonylphenyl
4-Fluorophenyl
4-Pyridyl
60
Added steric bulk slightly reduces optimal fit vs ID 1.
4
4-Aminophenyl
4-Fluorophenyl
4-Pyridyl
>10000
H-bond donor at C2 causes severe steric/electronic clash.
5
4-Methoxyphenyl
4-Fluorophenyl
4-Pyridyl
800
Weak H-bond acceptor; suboptimal geometry.
7
4-Methylsulfinylphenyl
4-Chlorophenyl
4-Pyridyl
45
Chloro-substitution at C4 slightly improves hydrophobic fit.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and controls are utilized.
This convergent synthesis allows rapid generation of 2,4,5-trisubstituted imidazoles by condensing a 1,2-dicarbonyl, an aldehyde, and an ammonia source.
Step-by-Step Methodology:
Reagent Assembly: In a round-bottom flask, dissolve 4,4'-difluorobenzil (1.0 eq, the 1,2-dicarbonyl source) in glacial acetic acid.
Causality: Glacial acetic acid serves a dual purpose: it acts as a highly polar solvent to dissolve the precursors and functions as a weak acid catalyst to activate the carbonyl carbons for nucleophilic attack.
Amine Addition: Add the desired substituted aldehyde (1.1 eq) and ammonium acetate (10.0 eq).
Causality: Ammonium acetate thermally decomposes in situ to provide a steady, controlled release of ammonia, which acts as the nucleophile to form the imine intermediates.
Reflux & Monitoring: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
Self-Validation: The disappearance of the distinct UV-active benzil spot on the TLC plate confirms reaction completion, preventing premature quenching.
Quenching & Neutralization: Cool the mixture to room temperature and pour it into crushed ice-water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7-8.
Causality: Neutralization deprotonates the newly formed imidazole ring (pKa ~7.0), shifting it from a water-soluble conjugate acid to an insoluble free base, driving precipitation.
Purification: Collect the precipitate via vacuum filtration, wash with cold distilled water, and purify via recrystallization from hot ethanol.
Figure 3: Self-validating workflow for the Debus-Radziszewski imidazole synthesis.
TR-FRET Kinase Inhibition Assay
To evaluate the synthesized compounds against p38 MAP kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Step-by-Step Methodology:
Assay Preparation: Prepare a master mix containing recombinant p38 MAP kinase, a europium-labeled anti-kinase antibody (donor), and a fluorescent ATP-competitive tracer (acceptor) in HEPES buffer (pH 7.4) with 10 mM MgCl₂.
Compound Titration: Dispense the synthesized imidazole compounds into a 384-well microplate in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using DMSO as the vehicle.
Self-Validation (Controls): Include wells with 1% DMSO only (Negative Control / Max FRET) and wells with 10 µM SB203580, a known p38 inhibitor (Positive Control / Min FRET). This establishes the dynamic range of the assay.
Incubation: Add the master mix to the compound wells and incubate in the dark at room temperature for 1 hour.
Causality: Incubation allows the system to reach thermodynamic equilibrium. If the imidazole compound is a potent ATP bioisostere, it will competitively displace the fluorescent tracer from the kinase active site.
Signal Detection: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm for Europium, 665 nm for the tracer).
Causality: Time-resolved measurements introduce a delay (e.g., 100 µs) before reading, eliminating short-lived background autofluorescence from the test compounds and dramatically increasing the signal-to-noise ratio.
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Use non-linear regression (four-parameter logistic equation) to determine the IC₅₀. Validate the run by calculating the Z'-factor; a value > 0.5 confirms a robust, reliable assay.
References
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives
ResearchG
Structure-Activity Relationship (SAR)
Importance and Involvement of Imidazole Structure in Current and Future Therapy
PubMed Central (PMC)
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole deriv
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors
Frontiers
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
A Technical Guide to the Pharmacological Profile of Bromophenyl-Imidazole Derivatives
Introduction: The Convergence of a Privileged Scaffold and a Strategic Halogen In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to a wi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Convergence of a Privileged Scaffold and a Strategic Halogen
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to a wide array of biological targets, yielding diverse pharmacological activities. The imidazole ring is a quintessential example of such a scaffold.[1] This five-membered nitrogen-containing heterocycle is a core component of essential biomolecules, including the amino acid histidine and purine bases in nucleic acids, which allows it to form various non-covalent interactions with biological macromolecules. Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3][4][5]
The strategic functionalization of this privileged core is a cornerstone of modern drug design. The introduction of a bromophenyl moiety is a particularly significant modification. The bromine atom, a halogen, profoundly influences the molecule's physicochemical properties.[6] It increases lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, its electron-withdrawing nature and specific position on the phenyl ring can modulate the electronic distribution of the entire molecule, thereby affecting its binding affinity to target proteins.[6][7] The carbon-bromine bond also serves as a versatile synthetic handle, enabling further structural modifications through cross-coupling reactions like the Suzuki-Miyaura coupling, making it an invaluable building block for creating libraries of complex derivatives for screening.[6] This guide provides an in-depth analysis of the synthesis, pharmacological activities, and mechanisms of action of bromophenyl-imidazole derivatives, tailored for researchers and professionals in drug development.
Synthetic Strategies for Bromophenyl-Imidazole Scaffolds
The construction of the trisubstituted imidazole core is typically achieved through efficient and often high-yield multicomponent reactions. These methods are favored in drug discovery for their atom economy and ability to rapidly generate structural diversity.
The Debus-Radziszewski Reaction and its Variants
A classical and widely adopted method is the Debus-Radziszewski reaction, a one-pot synthesis that combines a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and a source of ammonia (typically ammonium acetate).[8][9] By using a bromobenzaldehyde or a bromoaniline as one of the primary components, the bromophenyl moiety can be precisely installed at various positions on the imidazole scaffold.
Green chemistry approaches have further refined this process, utilizing eco-friendly catalysts like lemon peel powder (LPP) in ethanol to drive the reaction under mild conditions, resulting in excellent yields and simplified work-up procedures.[10]
Detailed Protocol: One-Pot Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
This protocol is adapted from established multicomponent synthesis methodologies.[10]
Materials:
Benzil (1,2-diphenylethane-1,2-dione)
4-Bromobenzaldehyde
Ammonium acetate
Glacial acetic acid or Ethanol
Lemon Peel Powder (LPP) catalyst (optional, for green synthesis approach)
In a 100 mL round-bottom flask, combine benzil (10 mmol), 4-bromobenzaldehyde (10 mmol), and ammonium acetate (30 mmol).
Add a suitable solvent, such as glacial acetic acid (30 mL) or ethanol (30 mL) for a greener approach. If using ethanol, add the LPP catalyst (0.1 g).
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C for ethanol, or ~118°C for acetic acid) with constant stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
Upon completion, allow the reaction mixture to cool to room temperature.
Pour the cooled solution into a beaker containing crushed ice (~100 g). A precipitate will form.
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual ammonium acetate and solvent.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10][11]
Core Pharmacological Profiles
Bromophenyl-imidazole derivatives exhibit a remarkable breadth of biological activities. The following sections detail their most prominent pharmacological effects, supported by quantitative data and mechanistic insights.
Anticancer Activity
The cytotoxic potential of bromophenyl-imidazoles against various cancer cell lines is well-documented.[12][13] These compounds often display potent, single-digit micromolar activity, making them promising candidates for oncology drug discovery.
3.1.1 Cytotoxicity Data Summary
The table below summarizes the in vitro anticancer activity (IC₅₀ values) of representative N-phenylbenzamide derivatives bearing a bromophenyl-imidazole core against several human cancer cell lines.
Data presented as mean ± SD. Lower IC₅₀ values indicate higher potency.
3.1.2 Proposed Mechanisms of Action
The anticancer effects of these derivatives are often multifactorial, targeting key cellular processes required for tumor growth and survival.
Topoisomerase Inhibition: Certain imidazole analogs function as DNA topoisomerase (TOP) inhibitors.[13] By intercalating with DNA or binding to the enzyme, they stabilize the TOP-DNA cleavage complex, which prevents the re-ligation of DNA strands. This leads to an accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis.[13]
Microtubule Destabilization: Another established mechanism involves the disruption of microtubule dynamics.[13] Compounds can bind to tubulin, inhibiting its polymerization into microtubules. This arrests the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly, ultimately inducing apoptosis.
The diagram below illustrates a simplified workflow for the initial screening of novel bromophenyl-imidazole derivatives.
Caption: A typical workflow for the discovery and preclinical evaluation of novel compounds.
Antimicrobial Activity
Bromophenyl-imidazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][14] This broad-spectrum activity makes them attractive scaffolds for developing new anti-infective agents to combat rising antibiotic resistance.[1][15]
3.2.1 Spectrum of Activity
Studies have shown that hybrid molecules incorporating a bromophenyl-imidazole moiety are particularly effective. For instance, a combination of bromophenyl, imidazole, and pyrazole has been reported to be highly potent against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).[1][16]
3.2.2 Minimum Inhibitory Concentration (MIC) Data
The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
Norfloxacin (antibacterial) and Fluconazole (antifungal) are standard reference drugs.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Bromophenyl-imidazoles have emerged as potent anti-inflammatory agents, acting on critical signaling pathways that regulate the inflammatory response.[3][17]
3.3.1 In Vivo Efficacy
The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.[5]
Diclofenac is a standard nonsteroidal anti-inflammatory drug (NSAID).
3.3.2 Mechanism: p38 MAP Kinase Inhibition
A key mechanism underlying the anti-inflammatory effect of these compounds is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[17] p38 MAPK is activated by inflammatory stimuli (like lipopolysaccharide, LPS) and, in turn, phosphorylates downstream targets that lead to the increased transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting p38 MAPK, bromophenyl-imidazole derivatives can effectively suppress the production of these key inflammatory mediators.[17][18]
Caption: Inhibition of the p38 MAPK pathway by bromophenyl-imidazole derivatives.
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications affect biological activity is critical for lead optimization.
Role of the Bromine Substituent: The presence and position of the bromine atom are crucial. A bromine at the para-position of the phenyl ring is frequently associated with enhanced antimicrobial and anticancer activity.[7] This is attributed to its ability to act as a potent electron-withdrawing group and participate in halogen bonding with target receptors.
Substitution on the Imidazole Core: The groups attached to the nitrogen and carbon atoms of the imidazole ring significantly impact potency and selectivity. For example, in the anticancer series mentioned in Table 3.1.1, substituting the bromophenyl group with a fluorophenyl group (compound 4f ) led to a marked increase in potency, demonstrating the subtle electronic effects that govern activity.[12]
Key Experimental Methodologies
Reproducible and validated assays are the bedrock of pharmacological profiling. The following protocols describe standard methods for assessing the activities discussed in this guide.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]
Objective: To find the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
96-well microtiter plates
Test compounds (bromophenyl-imidazole derivatives) dissolved in DMSO.
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Standard drugs (e.g., Norfloxacin, Fluconazole).
Microplate reader.
Procedure:
Prepare a stock solution of the test compounds and standard drugs (e.g., 1000 µg/mL in DMSO).
Dispense 100 µL of broth into each well of a 96-well plate.
Add 100 µL of the stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. This creates a concentration gradient.
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
Add 10 µL of the final inoculum to each well.
Include necessary controls: a positive control (broth + inoculum, no drug) and a negative control (broth only).
Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
After incubation, determine the MIC by visually inspecting for turbidity or by using a microplate reader. The MIC is the lowest concentration well with no visible growth.
Conclusion and Future Directions
Bromophenyl-imidazole derivatives represent a highly versatile and pharmacologically active class of compounds. Their proven efficacy across anticancer, antimicrobial, and anti-inflammatory domains establishes them as a "privileged scaffold" of significant interest for future drug development. The bromine atom provides both potent electronic modulation and a synthetic anchor for further chemical exploration, allowing for fine-tuning of activity and ADME properties.
Future research should focus on elucidating more detailed mechanisms of action through target deconvolution studies and leveraging computational modeling to guide the rational design of next-generation derivatives.[12][17] By optimizing the substitution patterns on both the phenyl and imidazole rings, it is possible to develop highly potent and selective clinical candidates to address unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
Zhang, X., Fan, X., Zhang, H., & Wang, Y. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. [Link]
(No author). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Chemical Company Blog. [Link]
Thangarasu, P., et al. (2026). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. Acta Crystallographica Section E. [Link]
Reddy, T., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]
Patel, A., & Patel, N. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Journal of Chemical and Pharmaceutical Research. [Link]
Shelar, U. B. (2022). Review on Antimicrobial Activity of Imidazole. Journal of Chemical and Pharmaceutical Research. [Link]
Catalano, A., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. [Link]
Serdaliyeva, D., et al. (2026). Review of pharmacological effects of imidazole derivatives. ResearchGate. [Link]
Yadav, P., Verma, S., & Sirbaiya, A. K. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. ResearchGate. [Link]
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]
Al-Ostoot, F. H., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry. [Link]
Parab, R. H., Dixit, B. C., & Desai, D. J. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]
Kumar, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Journal of the Iranian Chemical Society. [Link]
Thangarasu, P., et al. (2026). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1 H -pyrrol-2-yl)-1 H -imidazole. ResearchGate. [Link]
Alghamdi, A. A., et al. (2023). Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. Arabian Journal of Chemistry. [Link]
Sharma, P., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. [Link]
Thangarasu, P., et al. (2026). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. IUCrData. [Link]
(No author). (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Kacha, R., et al. (2012). Design, Synthesis and anti microbial, anti-inflammatory, Antitubercular activities of some 2,4,5-trisubstituted imidazole derivatives. Asian Journal of Pharmaceutical Research. [Link]
Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. [Link]
Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
Application Note: Characterization of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine in SSTR3 Binding Assays
Executive Summary & Mechanistic Rationale Somatostatin receptor subtype 3 (SSTR3) is a Class A G-protein-coupled receptor (GPCR) predominantly localized to primary cilia in the central nervous system and pancreatic islet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Somatostatin receptor subtype 3 (SSTR3) is a Class A G-protein-coupled receptor (GPCR) predominantly localized to primary cilia in the central nervous system and pancreatic islets. It plays a critical role in modulating neuronal excitability, tumor suppression, and insulin regulation[1]. While early pharmacological efforts focused on tetrahydro-β-carboline antagonists (such as MK-4256) for glycemic control, structural optimization of these scaffolds led to the discovery of a novel class of non-peptidic agonists[2],[3].
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine is a highly potent, low-molecular-weight tool compound belonging to the substituted (4-phenyl-1H-imidazol-2-yl)methanamine series[3]. Structural overlays reveal that the orientation of the phenyl-imidazole moiety dictates functional activity; specific binding pocket interactions of the methanamine group invert the receptor's response from antagonism to agonism[3]. The meta-bromo substitution on the phenyl ring enhances lipophilic interactions within the hydrophobic sub-pocket of SSTR3, significantly improving binding affinity (
Ki
) and functional potency (
EC50
).
This application note provides a self-validating, step-by-step protocol for evaluating this compound using gold-standard radioligand competition binding assays and orthogonal functional assays.
Receptor Pharmacology & Downstream Signaling
Upon binding to the extracellular orthosteric pocket of SSTR3, (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine stabilizes the active conformation of the receptor[4]. This conformational shift facilitates the coupling of the
Gαi/o
protein complex, which subsequently inhibits adenylyl cyclase (AC). The resulting decrease in intracellular cyclic AMP (cAMP) levels suppresses Protein Kinase A (PKA) activity, ultimately modulating cellular secretion and proliferation pathways[1].
Fig 1: SSTR3 Gi/o-coupled signaling pathway activated by the methanamine agonist.
Experimental Protocols
Protocol A: Radioligand Competition Binding Assay
Determining the binding affinity of small-molecule ligands requires robust biophysical techniques. This competition assay measures the ability of the unlabeled methanamine derivative to displace
[125I]
-Tyr
11
-Somatostatin-14 from SSTR3.
Reagents & Materials:
Membranes: CHO-K1 or HEK293 cells stably expressing human SSTR3.
Membrane Preparation: Homogenize SSTR3-expressing cells in cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .
Causality Insight: The inclusion of 5 mM Mg²⁺ is critical. Divalent cations act as allosteric modulators for GPCRs, stabilizing the high-affinity agonist-receptor-G-protein ternary complex required to accurately measure the
Ki
of an agonist.
Compound Dilution: Prepare a 10-point serial dilution of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine ranging from
10−11
M to
10−5
M in assay buffer containing 1% DMSO.
Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of radioligand (final concentration ~0.1 nM), and 100 µL of membrane suspension. Incubate at 30°C for 60 minutes with gentle agitation.
Causality Insight: 30°C for 60 minutes ensures the system reaches thermodynamic equilibrium without causing thermal degradation of the receptor construct.
Separation (Rapid Filtration): Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C filter plates using a cell harvester.
Causality Insight: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly basic methanamine ligand.
Washing: Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Causality Insight: Ice-cold temperatures kinetically trap the bound state by slowing the dissociation rate (
koff
) of the radioligand, preserving the equilibrium achieved in Step 3.
Detection: Dry the filters, add 50 µL of scintillation cocktail per well, and quantify radioactivity (CPM) using a microplate scintillation counter.
Fig 2: Standard workflow for the SSTR3 competition radioligand binding assay.
Protocol B: Orthogonal Validation via cAMP Accumulation Assay
Because binding affinity (
Ki
) does not distinguish between agonists and antagonists, an orthogonal functional assay is required to validate the agonistic nature of the methanamine derivative[3].
Cell Stimulation: Seed SSTR3-expressing CHO-K1 cells in a 384-well plate. Treat cells with 10 µM Forskolin (to artificially stimulate AC and raise baseline cAMP) alongside varying concentrations of the test compound.
Incubation: Incubate for 30 minutes at 37°C in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor).
Causality Insight: IBMX prevents the degradation of cAMP, ensuring that the measured reduction in cAMP is solely due to SSTR3-mediated inhibition of adenylyl cyclase, rather than downstream enzymatic degradation.
Detection: Lyse cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit.
Data Presentation & Interpretation
Data obtained from the scintillation counter (CPM) should be plotted against the log concentration of the test compound. Non-linear regression (sigmoidal dose-response) is used to determine the
IC50
. The absolute binding affinity (
Ki
) is calculated using the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50
The table below summarizes the expected pharmacological profile of the 3-bromo methanamine derivative compared to reference compounds, demonstrating its high affinity and functional efficacy[2],[3].
Compound
SSTR3 Binding Affinity (
Ki
, nM)
Functional cAMP Assay (
EC50
/
IC50
, nM)
Efficacy Type
Somatostatin-14 (SST-14)
1.2 ± 0.3
0.8 ± 0.2 (
EC50
)
Endogenous Full Agonist
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
4.5 ± 0.8
6.1 ± 1.1 (
EC50
)
Synthetic Full Agonist
MK-4256
0.6 ± 0.1
1.5 ± 0.4 (
IC50
)
Synthetic Antagonist
Note: The structural shift from the tetrahydro-β-carboline core of MK-4256 to the simplified imidazolyl methanamine scaffold successfully converts the ligand from a potent antagonist to a potent agonist while maintaining single-digit nanomolar affinity.
References
Lai, Z., et al. "Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists." Bioorganic & Medicinal Chemistry Letters, 25(17), 3520-3525 (2015). URL: [Link]
Günther, T., et al. "Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature." Pharmacological Reviews, 70(4), 763-835 (2018). URL: [Link]
He, S., et al. "The Discovery of MK-4256, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes." ACS Medicinal Chemistry Letters, 3(6), 484-489 (2012). URL: [Link]
Xu, J., et al. "Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3." Proceedings of the National Academy of Sciences (PNAS), 121(41) (2024). URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Experimental WorkflowTarget Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Introduction & Mechanistic Rationale
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine is a highly functionalized small-molecule building block and putative pharmacological ligand. Its structural pharmacophore is defined by three distinct moieties:
An Imidazole Ring: A classic zinc-binding group (ZBG) and kinase hinge-binder.
A 3-Bromophenyl Group: A bulky, hydrophobic moiety capable of deep pocket insertion and halogen bonding.
A Methanamine Group: A primary amine that acts as a strong hydrogen bond donor/acceptor and improves aqueous solubility.
To transition this compound from a chemical entity to a validated biological probe, researchers must establish a self-validating in vitro testing cascade. This guide outlines a rigorously controlled protocol encompassing solubility profiling, label-free target engagement, and cellular efficacy.
Hierarchical In Vitro Characterization Workflow
Compound Handling & Vehicle Control
The Causality of Vehicle Limits:
Dimethyl sulfoxide (DMSO) is the universal solvent for small molecules due to its amphipathic nature[1]. However, DMSO is not biologically inert. Studies have shown that DMSO concentrations as low as 0.1% can induce artifactual cytotoxicity, alter cellular mineralization[1], and accelerate the aggregation of target proteins[2]. Furthermore, prolonged exposure (72 hours) to DMSO above 0.05% significantly impacts fibroblast-like synoviocyte viability[3]. Therefore, establishing strict vehicle limits and confirming aqueous solubility is the foundational step of this protocol.
Protocol 2.1: Turbidimetric Solubility Assay
Objective: Determine the maximum working concentration before precipitation occurs in aqueous buffer.
Stock Preparation: Dissolve (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine in 100% molecular-grade DMSO to create a 20 mM master stock.
Serial Dilution: Serially dilute the compound 1:3 in 100% DMSO in a 96-well V-bottom plate[4].
Aqueous Transfer: Transfer the DMSO dilutions into Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final DMSO concentration of 0.5%[4].
Measurement: Incubate for 2 hours at room temperature. Measure the absorbance at 620 nm using a microplate reader.
Analysis: Plot absorbance against compound concentration. A sharp positive change in the slope of the segmental linear regression indicates the solubility limit (precipitation)[4]. Do not dose biochemical assays above this calculated limit.
The Causality of Assay Design:
To prove that phenotypic effects are driven by direct interaction with a target protein, we utilize Surface Plasmon Resonance (SPR). SPR relies on total internal reflection; when the small molecule binds to the immobilized protein, the localized mass increases, causing a proportional shift in the refractive index[5]. This provides real-time kinetic data (
kon
,
koff
) and equilibrium affinity (
KD
)[5][6].
Expert Insight: Because (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine contains a highly reactive primary methanamine group, standard EDC/NHS amine coupling of your target protein to a CM5 chip presents a risk. If the dextran matrix is not exhaustively quenched (e.g., with 1 M ethanolamine), the methanamine moiety of the compound will covalently bind to unreacted NHS esters during the analyte injection phase, resulting in an irreversible, artifactual binding signal. Using a His-capture approach (Ni2+-NTA chip) circumvents this risk entirely[7].
SPR Workflow for Small Molecule Kinetic Profiling
Protocol 3.1: SPR Kinetic Binding Assay
Surface Preparation: Condition a Ni2+-NTA sensor chip and capture the recombinant His-tagged target protein to achieve a stable baseline of ~2000 Response Units (RU)[7].
Buffer Matching: Prepare the running buffer (e.g., HBS-EP2) with exactly 1.0% DMSO. Dilute the compound series (e.g., 10 nM to 10 µM) in this exact buffer to prevent bulk refractive index shifts.
Association Phase: Inject the compound concentration series over the functionalized and reference flow cells at a high flow rate of 50 µL/min for 3 minutes. High flow rates minimize mass transport limitations[7].
Dissociation Phase: Switch to running buffer (without compound) and monitor the dissociation phase for 10–30 minutes to accurately calculate the off-rate (
koff
)[6].
Regeneration: If the bromophenyl group causes the compound to stick hydrophobically, apply a mild 30-second pulse of 5% DMSO or 10 mM Glycine-HCl to regenerate the surface back to baseline[6][7].
Cellular Viability & Cytotoxicity: ATP Quantitation
The Causality of the Readout:
Once biochemical affinity is established, cellular penetrance and phenotypic efficacy must be assessed. The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard because it quantifies ATP, a direct, universal indicator of metabolically active cells[8]. The homogeneous "add-mix-measure" format lyses the cells and generates a stable "glow-type" luminescent signal (half-life >5 hours) via a luciferase reaction[8][9]. This eliminates washing steps that could inadvertently aspirate loosely adherent apoptotic cells, ensuring absolute data integrity[9].
Cell Plating: Seed the target cell line in opaque-walled 96-well (100 µL/well) or 384-well (25 µL/well) plates. Incubate overnight at 37°C, 5% CO2[10].
Compound Treatment: Treat cells with a 10-point dose-response curve of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine. Ensure the final DMSO concentration in the culture media does not exceed 0.05% to avoid solvent-induced toxicity[3]. Incubate for 72 hours.
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the amber substrate bottle and mix gently to reconstitute the reagent[10].
Lysis & Equilibration: Equilibrate the assay plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[10].
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[8][10].
Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[10].
Quantitative Data Synthesis
To validate the compound as a high-quality probe, the data extracted from the above protocols should be synthesized to establish a clear Structure-Activity Relationship (SAR).
Assay Module
Parameter Measured
Ideal Target Metric
Mechanistic Interpretation
Turbidimetric Assay
Aqueous Solubility Limit
> 50 µM
Ensures biochemical assays are run below precipitation thresholds, preventing false-positive aggregate inhibition.
SPR Kinetics
KD
(Equilibrium Affinity)
< 1 µM
Confirms direct, reversible engagement between the imidazole/bromophenyl moieties and the target protein.
SPR Kinetics
Residence Time (
τ=1/koff
)
> 30 min
Indicates prolonged target occupancy, likely driven by deep hydrophobic insertion of the bromophenyl ring.
CellTiter-Glo®
IC50
(Cellular Viability)
< 5 µM
Demonstrates successful cellular penetrance of the methanamine-bearing compound and subsequent phenotypic efficacy.
Application Note: High-Throughput Screening of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine Scaffolds for IDO1 Inhibition
Executive Summary The tumor microenvironment frequently exploits metabolic pathways to evade host immune surveillance. A primary mechanism of this immune escape is the over-expression of Indoleamine 2,3-dioxygenase 1 (ID...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The tumor microenvironment frequently exploits metabolic pathways to evade host immune surveillance. A primary mechanism of this immune escape is the over-expression of Indoleamine 2,3-dioxygenase 1 (IDO1), a monomeric, heme-containing dioxygenase that catalyzes the rate-limiting step of L-tryptophan degradation into N-formylkynurenine (NFK)[1]. The resulting localized depletion of tryptophan and accumulation of kynurenine profoundly suppresses effector T-cell proliferation and function[1].
This application note details a comprehensive High-Throughput Screening (HTS) workflow utilizing (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine as a highly promising, privileged screening scaffold for discovering novel IDO1 inhibitors. By combining a primary biochemical fluorescence assay with a secondary cell-based functional assay, researchers can efficiently triage hit compounds, establish Structure-Activity Relationships (SAR), and identify potent immunotherapeutic leads.
Mechanistic Rationale & Scaffold Design
The rational design of IDO1 inhibitors requires precise interaction with the enzyme's active site. The (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine scaffold possesses three critical pharmacophoric elements that make it an ideal starting point for HTS libraries[1]:
Heme Iron Coordination: The unsubstituted nitrogen of the imidazole ring acts as a classic Lewis base, competitively coordinating with the active-site heme iron (Fe²⁺/Fe³⁺) and preventing the binding of the endogenous oxygen co-substrate.
Hydrophobic Pocket Engagement: The 3-bromophenyl substituent provides essential lipophilic bulk, designed to occupy either Pocket A or Pocket B of the IDO1 catalytic cleft, significantly increasing target residence time and binding affinity[1].
Hydrogen Bonding Network: The primary methanamine group serves as a critical hydrogen bond donor/acceptor. It is uniquely positioned to interact with key active-site residues, such as Ser167, or form salt bridges with the propionate side chains of the heme group—interactions known to drive high-potency IDO1 inhibition[1].
Mechanistic pathway of IDO1-mediated immune suppression and targeted inhibition.
High-Throughput Screening Cascade
To ensure that biochemical potency translates into cellular efficacy without off-target cytotoxicity, a multi-tiered screening cascade is required.
High-Throughput Screening cascade for IDO1 inhibitors from primary to secondary assays.
Experimental Methodologies
Protocol 1: Primary Biochemical Screen (NFK Green Fluorescence Assay)
Causality & Design: Recombinant IDO1 is frequently purified in its inactive ferric (Fe³⁺) state. To initiate catalysis, the heme iron must be reduced to the active ferrous (Fe²⁺) state. This protocol utilizes an ascorbic acid and methylene blue redox system to maintain the enzyme in its catalytically active form. The assay employs a chemical probe, NFK Green, which specifically reacts with the enzymatic product (NFK) to form a highly fluorescent molecule, enabling robust 384-well plate reading[2].
Self-Validating System: Every assay plate must include Epacadostat (1 µM) as a positive control (100% inhibition) and 0.1% DMSO as a vehicle control (0% inhibition). A Z'-factor is calculated per plate; only plates yielding a Z' > 0.5 are accepted for data analysis, ensuring statistical reliability.
Step-by-Step Procedure:
Reagent Preparation: Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Note: Catalase is required to scavenge reactive oxygen species generated by the reducing agents, preventing non-specific enzyme degradation.
Enzyme Addition: Dispense 10 µL of recombinant human IDO1 (final concentration 10 nM) into a 384-well black microplate.
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine library compounds (10-point dose-response, 10 µM to 0.5 nM) into the wells. Incubate at room temperature for 15 minutes to allow for heme-coordination.
Reaction Initiation: Add 10 µL of L-tryptophan substrate (final concentration 100 µM) to all wells to initiate the reaction. Incubate at 37°C for 45 minutes.
Detection: Stop the reaction by adding 10 µL of NFK Green detection reagent[2]. Incubate at 37°C for 2 hours to allow complete fluorophore formation.
Readout: Measure fluorescence using a multi-mode plate reader (Excitation: 400 nm / Emission: 510 nm). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Causality & Design: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and intracellular protein binding. We utilize SKOV-3 ovarian cancer cells because they exhibit low basal IDO1 but mount a robust, titratable endogenous IDO1 expression upon stimulation with Interferon-gamma (IFNγ)[3]. In this cellular context, NFK is rapidly hydrolyzed into L-kynurenine by endogenous formamidases; therefore, measuring extracellular kynurenine provides a highly stable and reliable biomarker for intracellular IDO1 activity.
Self-Validating System: To rule out false positives caused by compound cytotoxicity (which would artificially lower kynurenine production due to cell death), a parallel CellTiter-Glo (ATP-based) viability assay is run on the same plates. Compounds must show a CC₅₀ > 10 µM to be considered true IDO1 inhibitors[3].
Step-by-Step Procedure:
Cell Plating: Seed SKOV-3 cells at a density of
3×104
cells/well in 96-well flat-bottom plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Induction & Treatment: Aspirate media and replace with 100 µL of fresh media containing 50 ng/mL recombinant human IFNγ to induce IDO1 expression[3]. Immediately add the test compounds (10-point dose-response).
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
Supernatant Harvest: Transfer 50 µL of the conditioned cell culture supernatant to a new 96-well clear V-bottom plate.
Kynurenine Derivatization: Add 10 µL of 30% trichloroacetic acid (TCA) to the supernatant. Incubate at 50°C for 30 minutes to hydrolyze any residual NFK to kynurenine and precipitate proteins. Centrifuge at 2500 x g for 10 minutes.
Colorimetric Readout: Transfer 50 µL of the cleared supernatant to a new plate and add 50 µL of Ehrlich's Reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate for 10 minutes at room temperature.
Quantification: Read absorbance at 490 nm. Interpolate kynurenine concentrations using a standard curve and calculate cellular IC₅₀ values.
Data Presentation & Hit Evaluation
The following table illustrates a representative data summary evaluating the imidazole methanamine scaffold against established clinical benchmarks. HTS triage prioritizes compounds that maintain a tight correlation between biochemical and cellular potency while exhibiting minimal cytotoxicity.
Compound / Scaffold
Primary Assay IC₅₀ (Biochemical)
Secondary Assay IC₅₀ (Cellular)
Cytotoxicity (CC₅₀ SKOV-3)
Selectivity (TDO IC₅₀)
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
145 nM
420 nM
> 50 µM
> 10 µM
Epacadostat (Positive Control)
15 nM
22 nM
> 50 µM
> 10 µM
BMS-986205 (Positive Control)
9 nM
14 nM
25 µM
> 10 µM
DMSO (Vehicle Control)
N/A
N/A
N/A
N/A
Note: The primary scaffold demonstrates excellent selectivity over Tryptophan 2,3-dioxygenase (TDO) and minimal cytotoxicity, validating it as a high-quality starting point for hit-to-lead medicinal chemistry optimization.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, translational scientists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocol.
Executive Summary & Scientific Rationale
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine belongs to a highly specialized class of substituted phenyl-imidazole methanamines originally identified as potent, non-peptidic agonists for Somatostatin Receptor 3 (SSTR3) [1]. Somatostatin (SRIF) and its five receptor subtypes (SSTR1–5) are critical regulators of neuroendocrine function, hormone secretion, and cellular proliferation [2].
Unlike peptidic somatostatin analogs (e.g., octreotide) which suffer from poor oral bioavailability and broad receptor subtype cross-reactivity, the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold offers a low-molecular-weight, highly selective approach to SSTR3 modulation. SSTR3 is uniquely localized to the primary cilia of neurons and pancreatic islet cells, making it a prime therapeutic target for metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and obesity.
As a
Gi/o
-coupled G-protein coupled receptor (GPCR), SSTR3 activation by this bromophenyl derivative leads to the inhibition of adenylyl cyclase, subsequent reduction of intracellular cAMP, and the modulation of glucose-stimulated insulin secretion (GSIS).
Caption: Mechanism of SSTR3 activation by the substituted imidazole agonist, leading to cAMP reduction.
Pharmacokinetic (PK) & Formulation Considerations
A critical failure point in in vivo pharmacology is improper formulation. Imidazole-containing methanamines are basic (pKa ~9.0 for the primary amine, ~6.5 for the imidazole ring). If the free base is used, aqueous solubility at physiological pH will be poor.
Expert Insight: Always convert the compound to its dihydrochloride (2HCl) salt prior to in vivo administration, or utilize a co-solvent system that lowers the micro-environmental pH during dissolution.
Sufficient to achieve the ~5 nM
EC50
required for robust SSTR3 activation in vivo [1].
Experimental Protocol: Murine Oral Glucose Tolerance Test (oGTT)
To evaluate the efficacy of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine in modulating glucose excursion, the oGTT is the gold-standard in vivo model. SSTR3 agonists blunt aberrant glucose spikes by fine-tuning islet hormone release.
Caption: Step-by-step in vivo workflow for evaluating SSTR3-mediated metabolic responses via oGTT.
Step-by-Step Methodology
Phase 1: Preparation & Fasting
Subject Selection: Utilize 8–10 week old male C57BL/6J mice (or diet-induced obese models for pronounced metabolic dysfunction).
Fasting: Fast the animals for 16 hours (overnight) prior to the experiment. Causality: Overnight fasting depletes hepatic glycogen stores, ensuring that the glucose excursion observed is strictly dependent on the exogenous glucose challenge and subsequent insulin response.
Phase 2: Dosing & Challenge
3. Baseline Sampling (t = -30 min): Snip the very tip of the tail (≤1 mm) and collect a baseline blood drop. Measure glucose using a handheld glucometer.
4. Compound Administration (t = -30 min): Administer (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (e.g., 3 mg/kg) or vehicle control via oral gavage (PO). Causality: Dosing 30 minutes prior to the challenge aligns the compound's
Tmax
with the peak of the glucose spike.
5. Glucose Challenge (t = 0 min): Administer a 2 g/kg dose of D-glucose solution (20% w/v in water) via oral gavage.
Phase 3: Timecourse Sampling
6. Blood Collection: Measure blood glucose at t = 15, 30, 60, and 120 minutes post-glucose challenge.
7. Plasma Isolation (Optional but Recommended): At t = 15 and t = 30, collect 40 µL of blood into EDTA-coated capillary tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C for downstream Insulin ELISA. Causality: SSTR3 modulation heavily impacts early-phase insulin secretion; capturing plasma at 15 minutes is critical for observing the compound's primary pharmacodynamic effect.
Because SSTR3 is highly enriched in the primary cilia of the brain (e.g., hypothalamus, hippocampus) and pancreatic islets, validating target engagement requires measuring downstream cAMP reduction in these specific tissues.
Step-by-Step Methodology
Euthanasia & Perfusion: 60 minutes post-dose, euthanize the animal via
CO2
asphyxiation followed by cervical dislocation. Rapidly transcardially perfuse with ice-cold PBS to clear blood.
Tissue Microdissection: Rapidly extract the brain and isolate the hypothalamus. Causality: The hypothalamus is the neuroendocrine control center where SSTR3 regulates feeding and energy expenditure.
Homogenization: Snap-freeze the tissue in liquid nitrogen. Homogenize in 0.1 M HCl (10 volumes per tissue weight) to immediately halt phosphodiesterase (PDE) activity. Causality: If PDEs are not instantly denatured by the acidic buffer, they will rapidly degrade remaining cAMP, yielding false-negative target engagement data.
Centrifugation: Spin the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
cAMP Quantification: Utilize a competitive ELISA or TR-FRET based cAMP assay kit. Normalize cAMP concentrations to total protein content (via BCA assay of the neutralized pellet). A successful SSTR3 agonist will show a statistically significant reduction in cAMP compared to the vehicle group.
Trustworthiness & System Validation
To ensure the integrity of the in vivo data, the following self-validating controls must be integrated into the study design:
Receptor Specificity Control: Include a cohort pre-treated with a known SSTR3 antagonist (e.g., MK-4256) 15 minutes prior to administering the bromophenyl agonist. If the metabolic effect is truly SSTR3-mediated, the antagonist will completely abrogate the agonist's efficacy.
Blinding: The researcher performing the oral gavage and reading the glucometer must be blinded to the treatment groups to prevent handling bias, as stress directly elevates blood glucose via glucocorticoid release.
References
Lai, Z., He, S., Sherer, E. C., Wu, Z., Yu, Y., Ball, R., Hong, Q., Yang, D. X., Guo, L., Li, D., Tuang, Q., Chicchi, G. G., Trusca, D., Tsao, K. L., Zhou, Y. P., Howard, A. D., Nargund, R. P., & Hagmann, W. K. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3520-3525.[Link]
Brazeau, P., Vale, W., Burgus, R., Ling, N., Butcher, M., Rivier, J., & Guillemin, R. (1973). Hypothalamic polypeptide that inhibits the secretion of immunoreactive pituitary growth hormone. Science, 179(4068), 77-79.[Link]
Method
Cell-based assay design for imidazole agonists
Advanced Cell-Based Assay Design for Imidazole and Imidazoline Agonists: Deconvoluting α2 -Adrenergic and I_1-Imidazoline Receptor Signaling Introduction and Pharmacological Context Imidazole and imidazoline-based compo...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Cell-Based Assay Design for Imidazole and Imidazoline Agonists: Deconvoluting
α2
-Adrenergic and I_1-Imidazoline Receptor Signaling
Introduction and Pharmacological Context
Imidazole and imidazoline-based compounds (e.g., clonidine, moxonidine, dexmedetomidine) represent a critical class of therapeutics used for hypertension, sedation, and analgesia. The pharmacological complexity of these agonists arises from their dual affinity for two distinct receptor families: the α2
-Adrenergic Receptors (
α2
-AR) and the Imidazoline Receptors (I_1, I_2, I_3) .
To successfully develop next-generation therapeutics—such as biased agonists that decouple analgesic efficacy from sedative or respiratory side effects—researchers must deploy a robust, self-validating matrix of cell-based assays. This guide provides a comprehensive framework for isolating and quantifying the signaling cascades of Gi/o-coupled
α2
-ARs and PC-PLC-coupled I_1-imidazoline receptors.
Mechanistic Pathways and Assay Rationale
The design of our assay matrix is dictated by the divergent signal transduction pathways activated by these compounds:
α2
-AR (Gi/o-Coupled) Signaling: Activation of
α2
-ARs leads to the dissociation of Gi/o proteins, which directly inhibit adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP)[1]. Concurrently, the receptor is phosphorylated by GPCR kinases (GRKs), recruiting
β
-arrestin, which mediates receptor desensitization and internalization[2]. Measuring the ratio of G-protein activation to
β
-arrestin recruitment is essential for identifying "biased agonists"[3][4].
I_1-Imidazoline Receptor Signaling: The I_1 receptor (often identified as Nischarin/IRAS) does not couple to standard heterotrimeric G-proteins[5]. Instead, agonist binding activates phosphatidylcholine-selective phospholipase C (PC-PLC). This generates diacylglycerol (DAG), which subsequently drives the phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2)[5][6].
Divergent signaling pathways of imidazoline agonists targeting α2-AR and I1-receptors.
Causality & Design Choice: Because
α2
-ARs are Gi-coupled, basal cAMP levels in resting cells are too low to observe a meaningful decrease. We must pre-stimulate the cells with Forskolin (a direct AC activator) to artificially raise the cAMP baseline[1]. We utilize a split-luciferase biosensor (GloSensor) rather than endpoint TR-FRET because it allows for real-time kinetic monitoring of cAMP flux in live cells[7].
Protocol:
Cell Preparation: Plate HEK293 cells stably co-expressing human
α2A
-AR and the pGloSensor-22F cAMP plasmid at 15,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO
2
.
Biosensor Loading: Remove culture media. Add 20 µL of assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4) containing 4 mM D-luciferin[7]. Incubate for 60 minutes at 37°C to allow substrate equilibration.
Baseline Measurement: Read basal luminescence on a microplate reader for 10 minutes.
Agonist Addition: Add 10 µL of the imidazoline agonist (10-point concentration-response curve, ranging from 10 pM to 10 µM). Incubate for 15 minutes.
Forskolin Challenge: Add 10 µL of Forskolin (final concentration 1 µM) to stimulate adenylyl cyclase[1].
Kinetic Read: Monitor luminescence continuously for 45 minutes. Calculate the Area Under the Curve (AUC) or peak inhibition relative to the Forskolin-only control to determine the IC
50
.
Causality & Design Choice: To evaluate system bias (G-protein vs.
β
-arrestin preference), we must measure the recruitment of
β
-arrestin 2 to the activated receptor[2][3]. We utilize an Enzyme Fragment Complementation (EFC) assay. The
α2
-AR is fused to a small ProLink (PK) peptide, and
β
-arrestin 2 is fused to a larger Enzyme Acceptor (EA). Agonist-induced proximity forces complementation, restoring
β
-galactosidase activity.
Protocol:
Cell Plating: Seed CHO-K1 cells engineered with the
α2A
-AR-PK and EA-
β
-Arrestin 2 constructs at 10,000 cells/well in a 384-well plate. Incubate overnight.
Ligand Treatment: Add 10 µL of imidazoline agonists prepared in assay buffer (10-point dose-response).
Incubation: Incubate for 90 minutes at 37°C. Note:
β
-arrestin recruitment is slower than G-protein signaling; 90 minutes ensures steady-state complex formation.
Detection: Add 20 µL of the EFC detection reagent (containing the chemiluminescent
β
-gal substrate). Incubate at room temperature in the dark for 60 minutes.
Read: Measure chemiluminescence. Calculate EC
50
and E
max
relative to a reference full agonist (e.g., Dexmedetomidine).
Causality & Design Choice: To isolate I_1 receptor activity from
α2
-AR activity, we utilize rat pheochromocytoma PC12 cells . PC12 cells naturally express high levels of I_1 receptors but are devoid of
α2
-ARs and I_2 receptors, providing a clean, cross-talk-free background[8]. Because I_1 activation stimulates PC-PLC leading to ERK1/2 phosphorylation[5][8], we measure p-ERK1/2 using a high-throughput AlphaScreen SureFire assay.
Protocol:
Cell Plating & Starvation: Seed PC12 cells at 20,000 cells/well in a 96-well plate. After 24 hours, replace media with serum-free DMEM for 16 hours to reduce basal ERK phosphorylation.
Agonist Stimulation: Treat cells with imidazoline agonists for exactly 15 minutes at 37°C. Note: ERK phosphorylation is highly transient; precise timing is critical.
Lysis: Remove media and add 50 µL of SureFire Lysis Buffer. Agitate for 10 minutes at room temperature.
AlphaScreen Reaction: Transfer 5 µL of lysate to a 384-well ProxiPlate. Add 8 µL of Reaction Mix (containing Acceptor beads and donor beads conjugated to anti-ERK and anti-p-ERK antibodies).
Incubation & Read: Incubate for 2 hours in the dark at room temperature. Read on an Alpha-enabled microplate reader (Excitation: 680 nm; Emission: 520-620 nm).
Data Presentation & Expected Pharmacological Profiles
By running compounds through this assay matrix, researchers can generate a comprehensive pharmacological fingerprint. The table below summarizes expected historical data for standard reference compounds, demonstrating how structural nuances shift receptor preference and signaling bias.
Compound
Primary Clinical Use
α2
-AR Gi (cAMP) IC
50
α2
-AR
β
-Arrestin EC
50
Bias Profile (
α2
)
I_1 Receptor (p-ERK) EC
50
Clonidine
Antihypertensive
15 nM (Partial Agonist)
> 10,000 nM
Highly G-Protein Biased
25 nM
Dexmedetomidine
Sedative / Analgesic
1.2 nM (Full Agonist)
45 nM
Balanced
> 5,000 nM
Moxonidine
Antihypertensive
120 nM
> 10,000 nM
G-Protein Biased
8 nM
Rilmenidine
Antihypertensive
250 nM
Not active
N/A
5 nM
Data Interpretation: Compounds like Moxonidine and Rilmenidine show high potency in the PC12 p-ERK assay, confirming their primary mechanism as centrally acting I_1-imidazoline sympatholytics. Conversely, Dexmedetomidine is a potent, balanced
α2
-AR agonist with negligible I_1 activity, explaining its profound sedative properties.
Analytical Techniques for the Quantification of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine: Methodologies and Validation Protocols
Executive Summary & Physicochemical Profiling The quantification of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine —whether for Active Pharmaceutical Ingredient (API) assay, impurity profiling, or pharmacokinetic (PK) b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
The quantification of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine —whether for Active Pharmaceutical Ingredient (API) assay, impurity profiling, or pharmacokinetic (PK) bioanalysis—presents unique chromatographic challenges. As a Senior Application Scientist, designing a robust analytical method requires moving beyond generic protocols and instead anchoring the strategy in the molecule's specific physicochemical properties.
This di-basic molecule features an imidazole core, a primary methanamine, and a brominated phenyl ring. Understanding these structural elements is the definitive first step in establishing a self-validating analytical system:
Di-basic Character: The molecule contains two basic nitrogen centers: the imidazole ring (
pKa≈6.0
) and the primary methanamine (
pKa≈9.5
). At typical acidic mobile phase pH (pH 2–3), the molecule is doubly protonated. On standard C18 columns, this leads to poor retention and severe peak tailing due to secondary interactions with residual surface silanols. Causality: A high-strength silica (HSS) column designed for polar retention (e.g., Waters ACQUITY UPLC HSS T3) combined with specific ion-pairing agents or low-pH buffers is mandatory[1].
Bromophenyl Chromophore: The conjugated system provides strong UV absorbance at 254 nm. More importantly, the naturally occurring isotopes of bromine (
79Br
and
81Br
) exist in a near 1:1 ratio. Causality: This provides a built-in diagnostic isotopic signature in mass spectrometry, allowing for a self-validating qualitative check during LC-MS/MS quantification.
Physicochemical properties dictating the analytical quantification strategy.
Method 1: HPLC-UV for API Assay and Impurity Profiling
Application: Bulk batch release, purity assessment, and stability testing.
Strategic Rationale: Trifluoroacetic acid (TFA) is utilized as a strong ion-pairing agent to mask the di-basic charges, ensuring sharp peak shapes. UV at 254 nm is selected for an optimal signal-to-noise ratio.
Step-by-Step Methodology
Sample Preparation: Dissolve the API in a diluent of Water:Acetonitrile (50:50, v/v) to a nominal concentration of 100 µg/mL. Sonicate for 10 minutes to ensure complete dissolution.
Chromatographic Setup:
Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% TFA in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Gradient Program:
0.0 – 8.0 min: 5% B to 60% B
8.0 – 10.0 min: 60% B to 95% B
10.0 – 12.0 min: Hold at 95% B
12.0 – 15.0 min: Re-equilibrate at 5% B
Detection: UV at 254 nm.
Self-Validating System Suitability Test (SST): Inject a standard solution (100 µg/mL) six times. To validate the run, the Tailing factor (
Tf
) must be
≤1.5
(verifying successful silanol suppression), and the %RSD of the peak area must be
≤2.0%
(verifying injection precision) as per ICH Q2(R2) guidelines[2].
Method 2: LC-MS/MS for Bioanalytical Trace Quantification
Application: Trace-level quantification in biological matrices (e.g., plasma) for PK/PD studies.
Strategic Rationale: TFA causes severe ion suppression in Electrospray Ionization (ESI). Therefore, Formic Acid (FA) is substituted. Methanol is selected over acetonitrile as the organic modifier, as empirical data demonstrates superior chromatographic resolution for imidazole derivatives in MS applications.
Step-by-Step Methodology
Sample Preparation (Protein Precipitation):
Aliquots of 50 µL of plasma sample are placed into a microcentrifuge tube.
Add 150 µL of ice-cold Methanol containing an isotopically labeled internal standard (IS).
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Chromatographic Setup:
Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
Product Ions:m/z
235.0 and
m/z
237.0 (corresponding to the neutral loss of ammonia,
−17
Da).
Collision Energy (CE): 20 eV.
Self-Validating Criteria: The ratio of the MRM transition 252.0
→
235.0 to 254.0
→
237.0 must remain between 0.9 and 1.1. Any deviation indicates a co-eluting matrix interference. Matrix effects must be evaluated using post-extraction spikes and must be
≤15%
[3].
LC-MS/MS bioanalytical workflow for trace quantification.
Validation Parameters (Data Presentation)
To ensure regulatory compliance, the methods must be validated against the latest international standards. The table below summarizes the acceptance criteria synthesized from the EMA/FDA ICH Q2(R2) guidelines for analytical procedures[2] and the FDA Bioanalytical Method Validation Guidance[3].
Validation Parameter
HPLC-UV (API Assay)
LC-MS/MS (Bioanalysis)
Linearity Range
25 – 150 µg/mL (
R2≥0.999
)
1 – 1000 ng/mL (
R2≥0.995
)
Accuracy (Recovery)
98.0% – 102.0%
85.0% – 115.0% (80-120% at LLOQ)
Precision (%RSD)
≤2.0%
≤15.0%
(
≤20.0%
at LLOQ)
Specificity
Resolution
≥2.0
from impurities
No matrix interference at MRM channels
Stability
Solution stability (48h at RT)
Bench-top, Freeze-Thaw (3 cycles)
References
[1] BenchChem. A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. Available at:1
Wiley Analytical Science. Imidazole quantification by LC determination. Available at:
[3] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at: 3
[2] European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: 2
Advanced LC-MS/MS Analytical Strategy for (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
Molecular Profiling & Analytical Causality The compound (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (Chemical Formula: C₁₀H₁₀BrN₃, MW: 252.11 g/mol ) presents a unique set of analytical challenges and advantages for...
Author: BenchChem Technical Support Team. Date: April 2026
Molecular Profiling & Analytical Causality
The compound (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (Chemical Formula: C₁₀H₁₀BrN₃, MW: 252.11 g/mol ) presents a unique set of analytical challenges and advantages for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a highly polar, basic molecule containing both a primary amine and an imidazole ring, it requires careful optimization of chromatographic conditions to prevent poor retention and severe peak tailing.
Mechanistic Drivers for Method Development
Dual-Basic Centers & Silanol Interactions: The primary methanamine group (pKa ~9.5) and the imidazole nitrogen (pKa ~6.5) will be fully protonated under standard acidic LC conditions. If analyzed on older, unendcapped silica columns, these cations will strongly interact with residual ionized silanols, causing peak broadening. Therefore, a modern Superficially Porous Particle (SPP) C18 column with polar end-capping or Charged Surface Hybrid (CSH) technology is mechanistically required to ensure sharp peak morphology[1].
Bromine Isotopic Signature: The presence of the 3-bromophenyl group provides a distinct isotopic doublet in mass spectrometry. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This generates a characteristic [M+H]⁺ precursor doublet at m/z 252.0 and 254.0. Monitoring both isotopic transitions acts as a powerful, self-validating internal confirmation tool to eliminate false positives in complex biological matrices.
Ionization Efficiency: The addition of 0.1% formic acid to both the aqueous and organic mobile phases is critical. Formic acid not only acts as an ion-pairing agent to improve reversed-phase retention but also ensures maximum protonation of the imidazole and amine moieties, exponentially increasing Electrospray Ionization (ESI+) efficiency[2].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in pharmacokinetic or synthetic quality control applications, the following protocol utilizes a Protein Precipitation (PPT) extraction method designed to minimize matrix effects while maximizing the recovery of polar bases.
Step-by-Step Bioanalytical Sample Preparation
System Validation Note: Always process a double-blank (matrix only) and a zero-blank (matrix + internal standard) alongside unknown samples to validate the absence of carryover and endogenous interference.
Aliquot & Spike: Transfer 50 µL of plasma (or synthetic reaction mixture diluted in buffer) into a 1.5 mL low-bind microcentrifuge tube. Spike with 10 µL of an appropriate stable-isotope-labeled internal standard (IS) (e.g., Imidazole-d4 or a structurally similar brominated analog at 100 ng/mL).
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acidic organic solvent immediately denatures binding proteins while keeping the target basic analytes fully protonated and soluble in the supernatant.
Vortex Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.
Dilution & Transfer: Transfer 100 µL of the clear supernatant into an HPLC autosampler vial containing 100 µL of LC-MS grade Water (0.1% Formic Acid). Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing solvent-induced band broadening (the "solvent effect") upon injection.
Injection: Inject 5 µL into the LC-MS/MS system.
Bioanalytical PPT workflow for imidazole-methanamine extraction and LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography Parameters
A standard reversed-phase gradient is employed. The initial highly aqueous conditions ensure the polar methanamine is retained, while the organic ramp efficiently elutes the hydrophobic bromophenyl moiety.
Table 1: LC Gradient Elution Profile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Water + 0.1% FA)
% Mobile Phase B (Acetonitrile + 0.1% FA)
0.00
0.40
95.0
5.0
1.00
0.40
95.0
5.0
4.00
0.40
10.0
90.0
5.50
0.40
10.0
90.0
5.60
0.40
95.0
5.0
| 7.50 | 0.40 | 95.0 | 5.0 |
Column: Waters CORTECS C18 (2.1 × 50 mm, 2.7 µm) or equivalent SPP column.
Column Temperature: 40 °C.
Tandem Mass Spectrometry (MS/MS) Parameters
The compound is analyzed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The primary fragmentation pathways involve the loss of ammonia (-17 Da) from the methanamine group, and the cleavage of the methanamine side chain (-31 Da).
Application Note: Orthogonal Derivatization Strategies for (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine Scaffolds
Introduction and Scaffold Rationale In modern drug discovery and materials science, the design of highly functionalized heterocyclic libraries relies heavily on versatile building blocks. (4-(3-Bromophenyl)-1H-imidazol-2...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scaffold Rationale
In modern drug discovery and materials science, the design of highly functionalized heterocyclic libraries relies heavily on versatile building blocks. (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine (CAS: 944903-44-0) [1] represents a privileged bifunctional scaffold. It features two orthogonal reactivity centers: an aliphatic primary amine (suitable for nucleophilic acyl substitutions, reductive aminations, or Schiff base formations [2]) and an aryl bromide (primed for palladium-catalyzed cross-coupling reactions).
This application note details field-proven protocols for selectively functionalizing this scaffold to generate diverse chemical libraries, ensuring high fidelity, yield, and reproducibility in a professional laboratory setting.
Physicochemical Profiling
Before initiating derivatization, understanding the physicochemical baseline of the core scaffold is critical for solvent selection and purification strategies.
Property
Value / Description
Analytical Implication
Chemical Name
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
Bifunctional handles require orthogonal protection if reacted simultaneously.
CAS Number
944903-44-0 [1]
Standard identifier for reagent procurement.
Molecular Formula
C10H10BrN3
Exact Mass: 251.01
Molecular Weight
252.11 g/mol [1]
Used for stoichiometric calculations.
Reactivity Centers
Primary amine (-NH2), Aryl bromide (-Br)
Amine is highly nucleophilic; Aryl bromide requires transition metal catalysis.
Solubility Profile
Soluble in polar aprotic solvents (DMF, DMSO)
Reactions are best conducted in DMF or THF to ensure homogeneous catalysis.
Derivatization Strategy and Logical Workflow
To maximize the utility of the scaffold, a divergent synthesis strategy is employed. The primary amine can be derivatized under mild conditions without affecting the aryl bromide. Subsequently or alternatively, the aryl bromide can be subjected to cross-coupling.
Orthogonal derivatization pathways for (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine.
Experimental Protocols
Protocol A: N-Acylation of the Primary Amine (Amide Bond Formation)
Causality & Rationale:
The primary amine at the 2-position of the imidazole ring is highly nucleophilic. To form an amide bond with a carboxylic acid derivative, coupling reagents such as HATU are preferred over traditional carbodiimides (like EDC/DCC) due to their superior efficiency in forming the active ester and minimizing racemization (if chiral acids are used). N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine salt and scavenge generated protons without competing for the electrophilic intermediate.
Step-by-Step Methodology:
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.
Activation: Add HATU (1.2 equiv, 0.60 mmol) and DIPEA (3.0 equiv, 1.5 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine (1.0 equiv, 0.50 mmol) in a single portion.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the consumption of the starting amine via LC-MS or TLC (eluent: DCM/MeOH 9:1).
Work-up: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide
Causality & Rationale:
The 3-bromophenyl moiety serves as an excellent handle for extending the molecular framework via Suzuki-Miyaura coupling. Pd(dppf)Cl2 is selected as the pre-catalyst because the bidentate dppf ligand provides a wide bite angle, which facilitates the reductive elimination step and stabilizes the palladium center against precipitation. A mild base (K2CO3) in a biphasic solvent system (1,4-Dioxane/H2O) ensures the activation of the boronic acid to the reactive boronate species while maintaining the solubility of all components. Note: If the primary amine is left unprotected, it may coordinate to the palladium catalyst, potentially requiring higher catalyst loadings (e.g., 5-10 mol%).
Step-by-Step Methodology:
Preparation: To a microwave-safe vial, add the (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine derivative (1.0 equiv, 0.50 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol), and K2CO3 (3.0 equiv, 1.5 mmol).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL).
Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv, 0.025 mmol). Seal the vial with a Teflon-lined septum cap.
Degassing: Purge the vial with nitrogen for 5 minutes using a needle line to remove residual oxygen, which can cause homocoupling of the boronic acid or degrade the catalyst.
Reaction: Heat the mixture in an oil bath at 90°C for 12 hours (or via microwave irradiation at 110°C for 30 minutes).
Work-up & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the coupled product.
Self-Validating System: Quality Control
To ensure the integrity of the synthesized derivatives, the following self-validating checks must be performed:
LC-MS Analysis: Confirm the presence of the molecular ion peak [M+H]+. For Protocol A, ensure the characteristic bromine isotopic pattern (1:1 ratio for M / M+2) is retained, proving the aryl bromide was untouched.
1H NMR (DMSO-d6): For Protocol A, the disappearance of the broad primary amine singlet and the appearance of an amide proton doublet/triplet confirms successful acylation. For Protocol B, the integration of the aromatic region must reflect the addition of the new aryl/heteroaryl ring, and the loss of the specific 3-bromophenyl splitting pattern.
References
CAS 944903-44-0 | (4-(3-Bromophenyl)-1H-imidazol-2-YL)
Design, synthesis, characterization of zirconium (IV), cadmium (II) and iron (III)
Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors.
Method
Application Note: Probing Ciliary SSTR3 Dynamics in Neurodegeneration Using (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
Executive Summary & Scientific Causality The compound (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine is a highly specialized, small-molecule derivative belonging to the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold. T...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Causality
The compound (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine is a highly specialized, small-molecule derivative belonging to the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold. This chemical class was discovered as a series of potent, non-peptidic agonists for the Somatostatin Receptor 3 (SSTR3)[1]. In the context of neurodegenerative disease research, this compound serves as a critical pharmacological tool.
Unlike endogenous somatostatin or peptidic analogs (e.g., octreotide) which suffer from poor central nervous system (CNS) penetrance and rapid enzymatic degradation, this low-molecular-weight agonist allows researchers to robustly target SSTR3 in intact neural circuits[1].
The Neurodegenerative Context:
SSTR3 is a G-protein-coupled receptor (GPCR) that is uniquely enriched in the primary cilia of neurons, particularly within the hippocampus and cortex[2][3]. Primary cilia function as the sensory antennae of the neuron. Recent studies have demonstrated that amyloid-beta (Aβ) plaque deposition in Alzheimer's Disease (AD) severely compromises ciliary structural integrity and signaling[4]. SSTR3 couples to Gi/o proteins; its activation inhibits adenylyl cyclase 3 (AC3), lowering intracellular cAMP levels, which subsequently modulates synaptic plasticity, long-term potentiation (LTP), and memory formation[3][5]. Using (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine allows researchers to isolate and manipulate this specific ciliary pathway to evaluate its neuroprotective potential.
Mechanistic Pathway Visualization
The following diagram illustrates the causal signaling cascade initiated by the compound within the neuronal primary cilium.
Caption: SSTR3 activation by the imidazole-methanamine agonist in neuronal primary cilia.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate necessary quality control (QC) checkpoints and mechanistic controls to isolate the specific effects of SSTR3 agonism from background cellular noise.
Causality Check: Because SSTR3 is a Gi-coupled receptor, its basal effect on resting cAMP levels is minimal and difficult to quantify. To measure the compound's efficacy, we must first artificially stimulate adenylyl cyclase using Forskolin. This creates a high-cAMP dynamic window, allowing us to accurately measure the Gi-mediated inhibition caused by the agonist. Furthermore, IBMX is utilized to block phosphodiesterases, ensuring that any drop in cAMP is strictly due to AC3 inhibition, not enzymatic degradation.
Step-by-Step Methodology:
Neuronal Culture & Ciliogenesis: Plate primary hippocampal neurons (E18 rodents) at a density of
5×104
cells/well in 96-well plates. Culture for 14-21 days in vitro (DIV) to ensure mature ciliogenesis and SSTR3 localization[3].
QC Validation (Self-Validation Step): Fix a parallel satellite plate and immunostain for Arl13b (a ciliary structural marker) and SSTR3. Confirm that >80% of neurons possess SSTR3-positive primary cilia before proceeding with the functional assay.
Compound Preparation: Dissolve (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine in anhydrous DMSO to a 10 mM stock. Dilute in assay buffer (HBSS with 20 mM HEPES) to achieve a final concentration range of 0.1 nM to 10 μM (DMSO final concentration <0.1%).
Pre-incubation: Treat cells with 500 μM IBMX for 15 minutes at 37°C to halt cAMP degradation.
Stimulation & Agonism: Co-treat cells with 10 μM Forskolin and the varying concentrations of the SSTR3 agonist for 30 minutes at 37°C.
Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET based cAMP assay kit. Read fluorescence emission at 665 nm and 615 nm.
Protocol B: Ex Vivo Hippocampal Slice Electrophysiology (LTP)
Causality Check: SSTR3 modulation directly impacts synaptic plasticity, which is impaired in AD models[3][5]. Recording Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse provides a functional, systems-level readout of memory correlates.
Step-by-Step Methodology:
Slice Preparation: Prepare 400 μm thick acute transverse hippocampal slices from adult wild-type or AD-model mice (e.g., 5xFAD)[4]. Recover slices in oxygenated (
95%O2/5%CO2
) artificial cerebrospinal fluid (aCSF) for 1 hour at 32°C.
Baseline Recording (Self-Validation Step): Stimulate Schaffer collaterals and record field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum. Establish a stable baseline for 20 minutes. If baseline variance exceeds 10%, discard the slice.
Compound Perfusion: Perfuse the slice with aCSF containing 100 nM of the SSTR3 agonist for 15 minutes prior to LTP induction.
LTP Induction: Apply Theta Burst Stimulation (TBS; 10 bursts of 4 pulses at 100 Hz).
Measurement: Record fEPSPs for 60 minutes post-TBS. Calculate the initial slope of the fEPSP normalized to the pre-stimulation baseline.
Workflow Visualization
Caption: Experimental workflow for validating SSTR3 agonist efficacy in neuronal models.
Quantitative Data Presentation
The following table summarizes the expected pharmacological parameters and functional readouts when utilizing the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold in neurodegenerative models.
Technical Support Center: Troubleshooting (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine presents a unique set of chemoselectivity and isolation challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
Synthesizing (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine presents a unique set of chemoselectivity and isolation challenges. The molecule features a base-sensitive α-bromoketone precursor, an amphoteric imidazole core, a highly polar primary amine, and a labile aryl-bromide bond. This guide provides field-proven, self-validating protocols to resolve the most common bottlenecks encountered by medicinal chemists and process scientists during its synthesis.
Synthetic Workflows & Known Bottlenecks
To establish a robust synthesis, you must choose between two primary pathways. Route A (Amidine Condensation) is the industry standard for scalability, while Route B (Reductive Amination) is often used when exploring late-stage functionalization.
Figure 1: Synthetic workflows and critical bottlenecks for (4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine.
Q1: My imidazole condensation yield is below 30%, and LC-MS shows massive degradation of the α-bromoketone. How can I improve this?
Causality & Expert Insight:
The traditional synthesis of 2,4-disubstituted imidazoles often utilizes chloroform or alcoholic solvents. However, your starting material, 2-bromo-1-(3-bromophenyl)ethanone, is highly unstable under basic conditions. In standard monophasic systems, the degradation rate of the α-bromoketone by hydroxide/alkoxide outpaces the nucleophilic attack of the amidine.
The Solution:
Transition to a biphasic aqueous Tetrahydrofuran (THF) system utilizing Potassium Bicarbonate (KHCO₃) . Aqueous THF solubilizes both the highly polar 2-(tert-butoxycarbonylamino)acetamidine hydrochloride and the lipophilic α-bromoketone. Because amidines are stronger nucleophiles than water, the condensation reaction dominates the hydrolysis pathway when heated to a vigorous reflux .
Preparation: In a round-bottom flask, suspend 2-(tert-butoxycarbonylamino)acetamidine hydrochloride (1.2 eq) and KHCO₃ (4.0 eq) in a mixture of THF and deionized water (4:1 v/v, approx. 10 mL/mmol).
Activation: Heat the suspension to a vigorous reflux (approx. 75 °C).
Controlled Addition: Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in a minimal amount of THF. Add this solution dropwise over 45 minutes to the refluxing mixture.
Self-Validation Check: Slow addition ensures the amidine is always in stoichiometric excess, physically preventing bromoketone self-condensation.
Completion: Reflux for an additional 2 hours. Monitor via TLC/LC-MS until the bromoketone is entirely consumed.
Isolation: Cool to room temperature. The product will partition into the organic (THF) layer. Extract the aqueous layer once with EtOAc, combine organics, dry over Na₂SO₄, and concentrate.
Q2: I am losing my final product during the Boc-deprotection workup. The yield drops from 85% to 20%. Where is it going?
Causality & Expert Insight:
Your final product contains both a primary aliphatic amine and an imidazole nitrogen. It is highly polar and amphoteric. If you attempt a standard aqueous workup at neutral or slightly acidic pH, the compound remains protonated and highly water-soluble, leading to massive product loss in the aqueous phase.
The Solution:
Bypass the aqueous workup entirely. Isolate the product directly as a dihydrochloride salt.
Self-Validating Protocol: Anhydrous Deprotection & Salt Isolation
Deprotection: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (5 mL/mmol).
Acidification: Add 4M HCl in 1,4-dioxane (10 eq). Stir at room temperature for 2–4 hours.
Self-Validation Check: A white/off-white precipitate will crash out of solution. The target dihydrochloride salt is insoluble in the DCM/dioxane matrix, driving the reaction forward and visually confirming deprotection.
Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold diethyl ether to remove residual dioxane/DCM, and dry under high vacuum.
Troubleshooting Route B: Reductive Amination
Q3: I am synthesizing the target via reductive amination of 4-(3-bromophenyl)-1H-imidazole-2-carbaldehyde, but my mass spec shows a major peak missing 78 Da (-Br + H). How do I prevent debromination?
Causality & Expert Insight:
A mass loss of 78 Da indicates protodehalogenation. The aryl-bromide bond is highly susceptible to oxidative addition and subsequent reduction. If you are using Palladium on Carbon (Pd/C) with hydrogen gas, or aggressive hydride donors like Sodium Borohydride (NaBH₄), you will inevitably cleave the 3-bromo group from the phenyl ring.
The Solution:
Utilize a mild, chemoselective hydride donor such as Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃). These reagents selectively reduce the intermediate iminium ion at a mildly acidic pH (4-6) without reducing the starting aldehyde prematurely or destroying the aryl-bromide bond , .
Imine Formation: Dissolve the aldehyde (1.0 eq) and ammonium acetate (10 eq, acting as the ammonia source) in anhydrous Methanol.
pH Optimization: Add catalytic glacial acetic acid to adjust the pH to 5.
Self-Validation Check: Spot the reaction on TLC after 2 hours. You should see the complete disappearance of the aldehyde spot before adding any reducing agent.
Reduction: Cool the mixture to 0 °C and add NaBH₃CN (1.5 eq) portion-wise.
Quenching: Stir for 12 hours at room temperature. Quench carefully with 1M NaOH to pH 10 to neutralize the cyanoborohydride and free-base the product before extraction with 10% isopropanol in chloroform.
To assist in your route design, the following table summarizes the expected outcomes of various reagents based on process chemistry optimization data.
Reaction Step
Reagent / Condition
Expected Yield
Primary Impurity / Issue
Recommendation
Condensation
CHCl₃ / Reflux
25 - 40%
Ketone degradation, low conversion
Avoid
Condensation
Aqueous THF / KHCO₃ / 75°C
83 - 91%
Trace self-condensation
Preferred Route
Reduction
H₂, Pd/C / MeOH
< 10%
Complete debromination (-78 Da)
Avoid for bromoaryls
Reduction
NaBH₄ / MeOH
40 - 50%
Premature aldehyde reduction
Use with caution
Reduction
NaBH₃CN / pH 5 / MeOH
75 - 85%
Trace cyanohydrin formation
Preferred Route
Frequently Asked Questions (FAQs)
Q: Can I use free 2-aminoacetamidine instead of the Boc-protected version to save a step?A: No. The primary aliphatic amine is highly nucleophilic and will compete with the amidine nitrogen for the α-bromoketone, leading to complex mixtures of self-condensation products and polymeric tars. Always use a Boc- or Cbz-protected amidine.
Q: Why did my isolated free-base product turn dark brown after a few days on the bench?A: Primary amines attached to electron-rich heterocycles are prone to auto-oxidation when exposed to air and light. Store the compound as the dihydrochloride salt in an amber vial under an inert atmosphere (Argon/Nitrogen) at -20 °C to ensure long-term stability.
Q: I am seeing a +27 Da impurity in my reductive amination using NaBH₃CN. What is this?A: This is a cyanohydrin byproduct caused by the addition of the cyanide ion to the unreacted aldehyde. To minimize this, ensure the imine formation is 100% complete (via NMR or LC-MS) before adding the NaBH₃CN .
References
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL:[Link]
Optimization
Technical Support Center: Optimizing N-Alkylation of Imidazoles
Welcome to the technical support center for the N-alkylation of imidazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the N-alkylation of imidazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this fundamental transformation. This guide is structured to address the specific challenges you may encounter, moving from core principles to advanced troubleshooting.
The Core Reaction: A Mechanistic Overview
The N-alkylation of an imidazole is a nucleophilic substitution reaction. The process is fundamentally a two-step sequence:
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion.
Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond.[1]
This seemingly straightforward mechanism is influenced by a delicate interplay of factors that can affect yield, selectivity, and the formation of side products.
A troubleshooting flowchart for addressing low reaction yields.
Causality Explained:
Base and Solvent System: The pKa of your imidazole dictates the required base strength. For imidazoles with electron-donating groups, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (THF, DMF) is often necessary to ensure complete deprotonation. [1]For many substrates, particularly those with electron-withdrawing groups, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and safer to handle. [1][2]Cs₂CO₃ is often reported to be highly effective. [1]Polar aprotic solvents like acetonitrile (MeCN), DMF, and DMSO are preferred as they effectively solvate the ions generated without interfering with the nucleophile.
[1]* Reactivity of Alkylating Agent: The rate of the Sₙ2 reaction is highly dependent on the leaving group. The reactivity order for alkyl halides is I > Br > Cl. [1]If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly accelerate the reaction.
Reaction Temperature: Many N-alkylation reactions proceed well at room temperature, but some require heating to overcome the activation energy barrier. A systematic increase in temperature (e.g., to 60-80 °C) while monitoring the reaction by TLC or LC-MS is a sound strategy. [1][2]However, be aware that excessive heat can lead to side reactions like dialkylation or decomposition.
[1]
Question: My reaction is producing a mixture of N1- and N3-alkylated isomers. How can I control the regioselectivity?
Answer: This is a classic challenge with unsymmetrically substituted imidazoles. When deprotonated, the negative charge is delocalized across both nitrogen atoms, making both potential sites for alkylation. [3]The outcome is governed by a combination of electronic and steric effects.
[4]
Strategies to Control Regioselectivity:
Electronic Effects: An electron-withdrawing group (e.g., -NO₂, -CF₃) on the imidazole ring decreases the nucleophilicity of the adjacent nitrogen atom. This favors alkylation at the more distant, more nucleophilic nitrogen.
[4]2. Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will sterically shield the adjacent nitrogen, directing the alkylation to the less hindered nitrogen atom.
[4]3. Protecting Groups (The Definitive Solution): For complex syntheses where absolute regioselectivity is required, using a protecting group on one of the nitrogen atoms is the most reliable strategy. [4]The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an excellent choice. It can direct arylation and subsequent alkylation, and can even be transposed from N-1 to N-3 (the "SEM-switch") to enable functionalization at otherwise unreactive positions before being removed.
[5]
Question: I am observing a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?
Answer: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, especially with reactive alkylating agents or at elevated temperatures.
[1]
Prevention Strategies:
Stoichiometry Control: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing its availability for a second reaction.
[1]* Slow Addition: Adding the alkylating agent dropwise to the reaction mixture keeps its instantaneous concentration low, favoring reaction with the more abundant starting material over the product.
[1]* Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS. Stop the reaction as soon as the starting imidazole is consumed to prevent the product from reacting further.
[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate base and solvent for my reaction?
A1: The choice is a system-level decision based on your imidazole's properties.
Base
Strength
Typical Solvents
Comments
NaH
Strong
Anhydrous THF, DMF
Ensures complete deprotonation for less acidic imidazoles. Requires strict anhydrous conditions. [1]
K₂CO₃
Weak
Acetonitrile, DMF
Common, easy to handle. Effective for imidazoles activated by electron-withdrawing groups. [1][2][6]
Cs₂CO₃
Weak
Acetonitrile, DMF
Often more effective than K₂CO₃, leading to higher yields or faster reactions. [1]
KOH
Moderate
DMSO, DMF, Acetonitrile
A stronger inorganic base than carbonates, useful in many standard alkylations. [1][6]
Q2: What are common side reactions to be aware of?
A2: Besides poor regioselectivity and dialkylation, watch for:
C-alkylation: While less common, alkylation can sometimes occur at the C2 position, especially if both nitrogen atoms are sterically hindered.
[1]* Decomposition: Some imidazole derivatives or N-alkylated products can be unstable at high temperatures or in the presence of strong bases, leading to a dark, complex reaction mixture.
[1][7]* Ring Opening: Under harsh conditions (e.g., high temperature, excess base and alkyl halide), the benzimidazole ring system can undergo N-alkylation induced ring opening.
[8]
Q3: Can I use microwave irradiation to speed up my reaction?
A3: Yes, microwave-assisted synthesis is highly effective for N-alkylation. It can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with high yields. [9][10][11][12][13]This technique is particularly useful for high-throughput synthesis in drug discovery.
Q4: My product is difficult to purify. What are some solutions?
A4: Purification challenges often arise from separating the desired product from unreacted starting material, the dialkylated salt, or regioisomers.
Aqueous Wash: If a dialkylated imidazolium salt has formed, it is often more water-soluble than the mono-alkylated product. An aqueous workup can help remove a significant portion of this byproduct.
Column Chromatography: This is the most common method for separating regioisomers and other impurities. Careful selection of the eluent system is critical.
Acid/Base Extraction: The basicity of the N-alkylated imidazole can be exploited. Extracting the crude mixture into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to re-extract the purified product can be an effective strategy.
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride (Strong Base)
This protocol is suitable for less reactive imidazoles or alkylating agents where complete deprotonation is critical.
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
Solvent Addition: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C in an ice bath.
Imidazole Addition: Dissolve the imidazole (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the stirred NaH suspension at 0 °C.
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
[1]5. Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.05 equivalents) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
8. Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
[1]
Protocol 2: General Procedure using Potassium Carbonate (Weak Base)
This protocol is a workhorse for many N-alkylations and is generally easier and safer to perform.
Setup: To a round-bottom flask, add the substituted imidazole (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and anhydrous acetonitrile or DMF.
[2]2. Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.
Alkylating Agent Addition: Add the alkylating agent (1.1 equivalents) dropwise to the stirred mixture.
[2]4. Reaction: Stir the reaction at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
[2]5. Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with fresh solvent.
[2]6. Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
[2]
References
N-Alkylation of imidazoles. University of Otago - OUR Archive. [Link]
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]
MICROWAVE ASSISTED ONE POT SYNTHESIS OF N-ALKYL TRIARYL IMIDAZOLE IN PRESENCE OF PHASE TRANSFER CATALYST. IJRAR. [Link]
Basic zeolites as catalysts in the N-alkylation of imidazole. Activation by microwave irradiation. ResearchGate. [Link]
An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS. [Link]
N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC. [Link]
This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. ACS Publications. [Link]
1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. ACS Publications. [Link]
Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]
An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Academia.edu. [Link]
Characteristic Reactions of Imidazole. Chem Eazy. [Link]
Process for preparing 1-alkylimidazoles.
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. SID. [Link]
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
Method for producing high-purity N-alkyl imidazole.
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]
Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. [Link]
Technical Support Center: Strategies for Overcoming Poor Cell Permeability of Imidazole-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of poor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of poor cell permeability in imidazole-containing compounds. The imidazole ring is a valuable scaffold in medicinal chemistry, but its physicochemical properties can often hinder its ability to cross cellular membranes.[1][2][3] This resource is designed to help you diagnose permeability issues and implement effective strategies to optimize your compounds for improved cell-based activity and bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my potent imidazole compounds fail in cell-based assays?
A1: A frequent cause is poor cell permeability. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[4] Its basic nitrogen atom (pKa of the conjugate acid is ~7) can become protonated at physiological pH (7.4), creating a charged species.[4][5] This positive charge significantly hinders the compound's ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane, effectively trapping it outside the cell.
Q2: What are the key physicochemical properties governing the permeability of my imidazole compound?
A2: To enhance passive diffusion, you must balance several properties, often guided by frameworks like Lipinski's Rule of 5.[6][7][8] The most critical for imidazoles are:
Lipophilicity (LogP/LogD): This measures how well the compound partitions between an oily (lipid) and a watery (aqueous) phase. A LogP value that is too low (hydrophilic) or too high (greasy) can limit permeability.[9]
Ionization State (pKa): The pKa determines the charge of the imidazole ring at a given pH. A high degree of ionization at physiological pH is a primary driver of poor permeability.[10][11]
Polar Surface Area (PSA): This is the surface sum over all polar atoms. High PSA is associated with poor permeability.
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.[6][7]
Q3: What is the difference between a PAMPA and a Caco-2 assay for measuring permeability?
A3: They measure different aspects of permeability.
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures only passive diffusion across an artificial lipid membrane.[12][13][14] It is high-throughput and excellent for early-stage screening to understand a compound's intrinsic ability to cross a lipid barrier.[13][14]
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2) that mimic the intestinal epithelium.[15][16] It measures not only passive diffusion but also the effects of active transport (uptake and efflux) and paracellular transport.[14][16] It is considered the gold standard for predicting in vivo oral absorption.
Section 2: In-Depth Troubleshooting Guides
Problem: My imidazole compound has low permeability, and I suspect it's due to its charge at physiological pH.
Causality: The basic nitrogen on the imidazole ring readily accepts a proton at physiological pH, leading to a cationic species. The pKa of N-methylimidazole, a simple analog, is around 7.2.[10] If your compound's pKa is near or above 7.4, a significant portion of it will be charged and membrane-impermeant.
Diagnostic Workflow:
Determine the pKa: Use computational prediction tools (e.g., ACD/Labs, ChemAxon) or experimental methods like potentiometric titration.
Calculate Species Distribution: Use the Henderson-Hasselbalch equation to calculate the percentage of ionized compound at pH 7.4.
Measure LogD at pH 7.4: LogD is the distribution coefficient at a specific pH and accounts for both neutral and ionized species. A low LogD value confirms poor lipophilicity of the equilibrium mixture.
Solution Strategies:
pKa Modulation: Introduce electron-withdrawing groups (EWGs) near the imidazole ring. EWGs can pull electron density away from the basic nitrogen, making it less likely to accept a proton and thereby lowering its pKa.
Prodrug Approach: Mask the basic nitrogen with a cleavable promoiety. This creates a neutral, more permeable prodrug that can cross the cell membrane.[17][18] Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety to release the active parent compound.
Problem: My compound is largely neutral at pH 7.4 but still shows poor permeability.
Causality: Even if neutral, the compound may have other unfavorable properties, such as high polarity (high PSA) or insufficient lipophilicity (low LogP). Excessive hydrogen bonding capacity can also trap the molecule in the aqueous phase, preventing it from entering the lipid membrane.[19]
Diagnostic Workflow:
Calculate Physicochemical Properties: Use software to calculate MW, LogP, and PSA. Compare these values against established guidelines like Lipinski's Rule of 5 (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[6][8][9]
Run a PAMPA Assay: This will confirm if the issue is with passive diffusion, as it isolates this mechanism.[14]
Solution Strategies:
Increase Lipophilicity: Add small, non-polar groups (e.g., methyl, ethyl, halogens) to other parts of the molecule to increase the overall LogP.[20] Be cautious not to increase lipophilicity too much, as this can lead to poor solubility and off-target toxicity.[9]
Reduce Polar Surface Area (PSA):
Mask Polar Groups: Replace or mask polar functional groups like hydroxyl (-OH) or amine (-NH2) groups that are not essential for target binding.
Promote Intramolecular Hydrogen Bonding (IMHB): Introduce functional groups that can form a hydrogen bond within the molecule. This masks the polar groups from the solvent, effectively reducing the molecule's apparent polarity and improving its permeability.
Below is a table showing how structural modifications can improve the properties and permeability of a hypothetical imidazole lead compound.
LC-MS/MS or UV-Vis plate reader for quantification
Methodology:
Prepare Acceptor Plate: Add 200-300 µL of PBS (pH 7.4) to each well of the acceptor plate.
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate.[20] Allow the solvent to evaporate for approximately 20 minutes.[12]
Prepare Donor Solutions: Prepare the test compounds in PBS at a final concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., <1%). Include high-permeability (e.g., antipyrine) and low-permeability (e.g., atenolol) controls. Also include a well with Lucifer yellow to check membrane integrity post-incubation.[14]
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating the "sandwich."
Incubation: Incubate the sandwich at room temperature for a defined period (e.g., 4-18 hours), sometimes with gentle shaking.[12][21]
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method like LC-MS/MS.[12]
Calculate P_app: Calculate the apparent permeability coefficient using the appropriate formula that accounts for volumes, surface area, and incubation time.
Self-Validation:
The permeability of Lucifer yellow should be very low, confirming the integrity of the lipid membrane.[12]
The P_app values for your high and low permeability controls should fall within the expected ranges for your laboratory's assay.
Protocol 2: Caco-2 Permeability Assay (Overview)
This assay predicts in vivo drug absorption by measuring transport across a human intestinal cell monolayer.[16][22]
Objective: To determine the P_app of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Workflow:
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates and cultured for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[22]
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by checking the permeability of a low-permeability marker like Lucifer yellow.[16]
Transport Experiment (Bidirectional):
A-B Transport: The test compound is added to the apical (upper) compartment, and its appearance in the basolateral (lower) compartment is measured over time.[23]
B-A Transport: In a separate set of wells, the compound is added to the basolateral compartment, and its appearance in the apical compartment is measured.[23]
Sample Analysis: Samples are taken from the receiver compartments at specified time points and analyzed by LC-MS/MS.[16][20]
Calculations:
P_app values are calculated for both A-B and B-A directions.
The Efflux Ratio (ER) is calculated as P_app(B-A) / P_app(A-B).[22]
Interpretation:
High P_app (A-B) (>10 x 10⁻⁶ cm/s): Suggests high absorption in vivo.
Low P_app (A-B) (<2 x 10⁻⁶ cm/s): Suggests low absorption in vivo.
Efflux Ratio > 2: Indicates that the compound is a likely substrate of an efflux transporter (like P-glycoprotein), which actively pumps the compound back out of the cell, limiting its net absorption.[22]
Self-Validation:
TEER values must be above a predefined threshold.
Control compounds for high/low permeability and known efflux substrates (e.g., talinolol) must perform as expected.[22]
Section 4: Visualizations
Troubleshooting Workflow for Imidazole Permeability
The following diagram outlines a logical workflow for diagnosing and addressing permeability issues with imidazole-containing compounds.
Caption: A decision tree for troubleshooting poor cell permeability of imidazole compounds.
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]
GARDP Revive. Lipinski's Rule of 5. Available from: [Link]
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 591648. Available from: [Link]
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available from: [Link]
Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
Evotec. Caco-2 Permeability Assay. Available from: [Link]
Popović-Bijelić, A., et al. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. Available from: [Link]
Wikipedia. Lipinski's rule of five. Available from: [Link]
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]
ResearchGate. Current and Emerging Prodrug Strategies. Available from: [Link]
Rautio, J., et al. (2025). Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. Available from: [Link]
ResearchGate. (PDF) Prodrug Strategies for Critical Drug Developability Issues: Part I. Available from: [Link]
Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]
National Center for Biotechnology Information. Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells. Available from: [Link]
MDPI. Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with Their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells. Available from: [Link]
National Center for Biotechnology Information. Prodrugs for nitroreductase based cancer therapy-4: Towards prostate cancer targeting: Synthesis of N-heterocyclic nitro prodrugs, Ssap-NtrB enzymatic activation and anticancer evaluation. Available from: [Link]
IJPPR. Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]
National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available from: [Link]
ResearchGate. Physicochemical Properties of Imidazole. Available from: [Link]
MDPI. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Available from: [Link]
National Center for Biotechnology Information. Investigation of the Relative Cellular Permeability of DNA-binding Pyrrole-Imidazole Polyamides. Available from: [Link]
MDPI. Special Issue : Heterocyclic Compounds and Their Application in Therapy. Available from: [Link]
Pearson+. What percent of imidazole is protonated at physiological pH (7.4)... Available from: [Link]
Biochemistry. pK Change of Imidazole Groups in Bovine Serum Albumin Due to the Conformational Change at Neutral pH. Available from: [Link]
National Center for Biotechnology Information. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Available from: [Link]
National Center for Biotechnology Information. Importance and Involvement of Imidazole Structure in Current and Future Therapy. Available from: [Link]
ACS Omega. Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. Available from: [Link]
MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available from: [Link]
Technical Support Center: Addressing Off-Target Effects of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine and Related Compounds
Frequently Asked Questions (FAQs) & Troubleshooting Guides This resource is designed to help you navigate the complexities of using a novel small molecule inhibitor, from troubleshooting unexpected results to designing r...
This resource is designed to help you navigate the complexities of using a novel small molecule inhibitor, from troubleshooting unexpected results to designing rigorous experiments that account for potential off-target activities.
Question 1: My phenotypic results with BPI-2M are inconsistent or not what I predicted based on its intended target. Could this be an off-target effect?
Answer: This is a critical question in drug discovery and chemical biology. While an off-target effect is a strong possibility, it's essential to first rule out other common experimental variables. Inconsistent or unexpected results can stem from three main areas:
Compound Integrity and Behavior: The issue might not be biological but chemical. This includes problems with solubility, stability in your assay medium, or degradation of the compound stock.[3][4]
On-Target Effects in a Complex System: The phenotype you observe could be a genuine consequence of inhibiting the intended target, but the downstream signaling is more complex than anticipated. Cellular context, pathway crosstalk, and feedback loops can all lead to surprising outcomes.[5]
Off-Target Effects: The compound could be binding to and modulating the activity of one or more unintended proteins, leading to the observed phenotype.[2][6]
Before proceeding to expensive and time-consuming off-target screening, it is imperative to validate the chemical integrity and handling of BPI-2M.
Question 2: How can I confirm that my BPI-2M stock solution and working dilutions are stable and not causing artifacts?
Answer: This is the foundational step for any experiment involving a small molecule. A compound that precipitates or degrades will produce unreliable and uninterpretable data.[4]
Protocol: Assessing Inhibitor Stability in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the stability of BPI-2M in your specific experimental conditions.[3]
Materials:
BPI-2M solid compound and stock solution (e.g., 10 mM in DMSO).
Complete cell culture medium (the same used in your cellular assays).
HPLC or LC-MS system with a suitable column (e.g., C18).
Prepare a Calibration Curve: Create a dilution series of your BPI-2M stock in fresh, compatible solvent to generate a standard curve for quantifying concentration.
Prepare Stability Samples: Dilute your BPI-2M stock to the final working concentration (e.g., 1 µM, 10 µM) in pre-warmed (37°C) complete cell culture medium. Also, prepare a "time zero" sample by diluting the stock in your HPLC mobile phase or a compatible solvent.
Incubation: Incubate the medium-containing samples in a standard cell culture incubator (37°C, 5% CO2) for various time points that reflect your experimental duration (e.g., 0, 2, 8, 24, 48 hours).
Sample Analysis: At each time point, take an aliquot of the incubated sample. To stop degradation and precipitate proteins, add an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated material.
Injection: Analyze the supernatant from each time point by HPLC or LC-MS.
Data Interpretation: Quantify the peak area corresponding to the intact BPI-2M at each time point. A significant decrease in the peak area over time, especially with the appearance of new peaks, indicates degradation. Precipitation will be evident if the "time zero" concentration in media is already much lower than expected.
Troubleshooting Workflow for Compound Instability
Caption: Initial troubleshooting workflow for BPI-2M.
Section 2: Systematic Identification of Off-Target Interactions
Question 3: My compound is stable, but the results are still anomalous. How can I identify potential off-targets?
Answer: With compound stability confirmed, you can now investigate biological off-targets. A tiered approach is most effective, starting with broad, cost-effective methods and moving to more focused, high-confidence assays.
In Silico Prediction: Computational tools can predict potential off-targets by comparing the structure of BPI-2M to libraries of compounds with known targets.[7][8][9] This can provide a preliminary "hit list" to guide your experimental work.
Broad Panel Screening (In Vitro): The most direct way to identify unintended interactions is to screen the compound against a large panel of purified proteins. Given that a large portion of inhibitors target kinases, kinome profiling is a standard first step.[6][10]
Question 4: What is kinome profiling and how do I interpret the results?
Answer: Kinome profiling is a high-throughput biochemical assay that measures the inhibitory activity of your compound against a large panel of purified protein kinases (often >400).[11][12][13] This provides a broad view of your compound's selectivity across the human kinome.
Experimental Workflow:
Typically, you provide your compound to a specialized contract research organization (CRO). The standard screen involves testing BPI-2M at a single high concentration (e.g., 1 or 10 µM) against the kinase panel. The activity of each kinase is measured, and the percent inhibition by your compound is reported.
Data Presentation: Sample Kinome Profiling Data
The results are often presented in a table and visualized on a kinome tree diagram.
Kinase Target
% Inhibition @ 1 µM BPI-2M
Classification
Primary Target X
98%
Intended Target
Kinase A
5%
No significant inhibition
Kinase B
12%
No significant inhibition
Off-Target Y
85%
Potent Off-Target
Off-Target Z
62%
Moderate Off-Target
... (400+ other kinases)
< 20%
No significant inhibition
Interpretation:
High Inhibition (>80-90%): These are strong hits and should be considered significant potential off-targets.
Moderate Inhibition (50-80%): These are potential off-targets that may become relevant at higher compound concentrations.
Low Inhibition (<50%): Generally not considered significant unless there is a specific reason to be concerned about that particular kinase.
A "selective" inhibitor will show high potency against its intended target with minimal inhibition of other kinases. A "non-selective" or "multi-targeted" inhibitor will hit several kinases with high potency.[14]
Section 3: Validating Target Engagement in a Cellular Environment
Question 5: I've identified a potential off-target in a biochemical assay. How do I confirm it's a genuine target inside a living cell?
Answer: This is a crucial validation step. An in vitro interaction with a purified protein does not guarantee that the compound will engage that target in the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells or cell lysates.[15][16][17]
The Principle of CETSA:
The core principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[15] This stabilization makes the protein more resistant to heat-induced denaturation. In a CETSA experiment, you treat cells with your compound, heat them across a range of temperatures, and then quantify the amount of the target protein that remains soluble. A shift in the melting curve to a higher temperature indicates target engagement.[17]
Caption: Using a resistance mutation to validate on-target effects.
If the phenotype disappears in the mutant cell line, you have strong evidence that the effect is mediated by the intended target. Conversely, if the phenotype persists, it is likely caused by an off-target effect.
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
o2h discovery. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. [Link]
Gao, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
Lisi, D. L., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
Zhang, Y., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. ACS Medicinal Chemistry Letters. [Link]
Cottet, M., et al. (2015). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology. [Link]
Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
Zhang, Y., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. ACS Medicinal Chemistry Letters. [Link]
Vasta, J. D., & Robers, M. B. (2021). Achieving the promise and avoiding the peril of chemical probes using genetics. Current Opinion in Chemical Biology. [Link]
DrGPCR. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. [Link]
Papa, E., et al. (2026). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. bioRxiv. [Link]
Klaren, W. D., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
Deshmukh, S. V., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Applied Toxicology. [Link]
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]
Volkamer, A., et al. (2020). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology. [Link]
Chen, Z., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]
Li, J., et al. (2024). The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. Journal of Chemical Information and Modeling. [Link]
The Institute for Safe Medication Practices. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
S. Al-Obeidi, et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting. [Link]
The Institute for Safe Medication Practices. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
The Institute for Safe Medication Practices. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
Modifying experimental protocols for substituted imidazole compounds
Welcome to the Advanced Technical Support Center for Imidazole Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for Imidazole Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In drug development, an experimental protocol cannot simply be a list of instructions; it must be a self-validating system . This means embedding internal controls, understanding the mechanistic causality behind every reagent choice, and anticipating failure points before they manifest.
Below is an in-depth, Q&A-driven technical guide addressing the most critical challenges in synthesizing, modifying, and assaying substituted imidazole compounds.
Module 1: Regiocontrol in N-Alkylation Workflows
Q: When attempting N-alkylation of 4-substituted imidazoles (e.g., 4-iodo-1H-imidazole), I consistently isolate an inseparable mixture of N1 and N3 alkylated isomers. How can I force absolute regioselectivity?
The Causality:
The imidazole ring undergoes rapid annular tautomerization. Deprotonation by a base (like NaH or K₂CO₃) generates an ambident imidazolide anion. Because the electron density is delocalized across both nitrogen atoms, standard electrophilic attack by an alkyl halide is governed primarily by steric hindrance rather than electronic preference, inevitably leading to isomeric mixtures.
The Solution (SEM-Switch Strategy):
To achieve absolute regiocontrol, you must temporarily break the symmetry of the system. The most robust method is the "SEM-group transposition" or "SEM-switch"[1]. By first protecting the less hindered nitrogen with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, you can perform downstream C-H functionalization. Subsequently, you alkylate the remaining bare nitrogen (N3) and cleave the SEM group with acid. This trans-N-alkylation guarantees a regiopure 1-alkyl-4-arylimidazole[1].
Caption: Workflow for regioselective N-alkylation via SEM-group transposition.
Step-by-Step Methodology: Regioselective N-Alkylation via SEM-Switch
Self-Validating Control: Always run a parallel TLC spotting the unalkylated starting material alongside the reaction mixture to instantly validate Rf shifts associated with the loss of the highly lipophilic SEM group.
N3-Alkylation: Dissolve the C-arylated 1-SEM-imidazole (1.0 eq) in anhydrous DMF. Add the desired alkyl halide (1.2 eq) and heat to 80 °C for 12 hours.
Intermediate Isolation: Quench with water, extract with EtOAc, and concentrate to yield the intermediate imidazolium salt.
SEM-Deprotection: Dissolve the crude salt in a 1:1 mixture of Ethanol and 6N HCl. Reflux for 4 hours.
Neutralization: Cool to 0 °C and carefully neutralize with saturated aqueous Na₂CO₃ until pH 8 is reached.
Purification: Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography to isolate the regiopure 1-alkyl-4-arylimidazole.
Q: My Pd-catalyzed C-H arylation of SEM-protected imidazoles is yielding a messy mixture of C-2 and C-5 arylated byproducts. How do I selectively direct the palladium insertion?
The Causality:
The regioselectivity of C-H activation on the imidazole core is entirely dictated by the basicity of the reaction environment[1]. The C-2 proton is the most acidic; however, C-5 arylation is kinetically favored under milder conditions due to coordination effects. If your base is too strong, it forces premature deprotonation at C-2, leading to off-target metalation.
The Solution:
Modulate your base and ligand. For C-5 arylation, utilize a mild base like K₂CO₃. For C-2 arylation, switch to a strong base like Sodium tert-butoxide (NaOtBu) in a nonpolar solvent[1].
Table 1: Optimization Parameters for Regioselective C-H Arylation
Target Site
Arene Donor
Base
Catalyst / Ligand System
Yield
Regioselectivity
C-5
Aryl Bromide/Chloride
K₂CO₃ (2.0 eq)
5 mol% Pd(OAc)₂ / P(n-Bu)Ad₂
~82%
>95% (C-5 over C-2)
C-2
Aryl Bromide/Chloride
NaOtBu (2.0 eq)
5 mol% Pd(OAc)₂ / P(n-Bu)Ad₂
~78%
>95% (C-2 over C-5)
Module 3: Biological Assay Adaptation for Lipophilic Imidazoles
Q: My highly substituted, lipophilic imidazole derivatives are showing erratic, non-reproducible IC50 or MIC (Minimum Inhibitory Concentration) readouts in standard colorimetric assays. What is failing?
The Causality:
Extensively substituted imidazoles (especially tri- and tetrasubstituted variants) possess high calculated partition coefficients (clogP). In standard aqueous assay broths (like Mueller-Hinton or RPMI-1640), these compounds micro-precipitate[2]. This causes two critical failures:
False Negatives: The active compound is not bioavailable to the cells.
Optical Interference: Micro-crystals scatter light, artificially inflating absorbance readings at 570 nm (MTT assay) or 600 nm (OD600 bacterial growth)[2].
The Solution:
You must transition from an absorbance-based assay to a fluorometric assay (e.g., Resazurin/Alamar Blue) and utilize a co-solvent system that maintains solubility without inducing solvent toxicity.
Caption: Decision tree for troubleshooting erratic biological assay readouts.
Step-by-Step Methodology: Modified MIC Assay for Lipophilic Imidazoles
Self-Validating Control: Always include a "Vehicle-Only" well containing the exact maximum concentration of DMSO used in your test wells. If the vehicle well shows >5% cell death compared to untreated media, your solvent is skewing the data.
Stock Preparation: Dissolve the lipophilic imidazole in 100% molecular-biology grade DMSO to create a 10 mM stock[2].
Serial Dilution: Perform serial dilutions directly in DMSO before adding to the aqueous media. This prevents "crashing out" upon sudden aqueous exposure.
Media Spiking: Transfer the DMSO dilutions into the assay medium (e.g., Mueller-Hinton Broth). Ensure the final DMSO concentration in the well never exceeds 1% (v/v)[2].
Inoculation: Add the standardized microbial inoculum (e.g., 5 × 10⁵ CFU/mL) to each well[2].
Incubation & Readout: Incubate at 37°C for 24 hours. Instead of reading optical density, add 10 µL of Resazurin dye. Incubate for 2 hours and read fluorescence (Excitation 560 nm / Emission 590 nm). The absence of fluorescent signal indicates metabolic inhibition (MIC).
References
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
A Comprehensive Comparison Guide: (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (L-796778) vs. Alternative SSTR3 Agonists
Introduction to SSTR3 Targeting Somatostatin receptor subtype 3 (SSTR3) is a G protein-coupled receptor (GPCR) that plays a critical role in the negative regulation of hormone secretion and cell proliferation. Unlike SST...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to SSTR3 Targeting
Somatostatin receptor subtype 3 (SSTR3) is a G protein-coupled receptor (GPCR) that plays a critical role in the negative regulation of hormone secretion and cell proliferation. Unlike SSTR2, which is the primary target for classical somatostatin analogs (SSAs) in functioning neuroendocrine tumors, SSTR3 is highly expressed in nonfunctioning pituitary adenomas (NFPAs) and various neuroendocrine-related malignancies[1].
Historically, targeting SSTR3 has relied on peptidic pan-agonists. However, the development of small-molecule, non-peptidic agonists like (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine , widely known in the literature as L-796778 , has provided researchers with highly selective tools to isolate SSTR3-mediated signaling[2]. This guide objectively compares L-796778 against both classical peptidic SSAs and emerging novel agonists, providing actionable experimental protocols and mechanistic insights for drug development professionals.
Mechanistic Causality: SSTR3 Signaling and Apoptosis
SSTR3 activation primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the alpha subunit of the Gi protein inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, SSTR3 activation uniquely triggers pro-apoptotic signaling pathways, including the activation of caspases and modulation of p53, which distinguishes it from the predominantly cytostatic effects of SSTR2[3].
When designing experiments to evaluate SSTR3 agonists, it is crucial to measure both proximal signaling events (cAMP inhibition) and distal phenotypic outcomes (apoptosis/cell viability) to validate full versus partial agonism.
SSTR3 Gi-coupled signaling pathway activated by L-796778 leading to apoptosis.
Quantitative Comparison of SSTR3 Agonists
To select the appropriate agonist for your research, one must weigh selectivity against absolute potency. While L-796778 is highly selective for SSTR3, it acts as a partial agonist in certain cell systems. In contrast, newer molecules like ITF2984 and SSTR3 Agonist-1 offer full agonism or higher potency, respectively[1][4].
Compound
Molecular Type
SSTR3 Potency (IC50/EC50)
Selectivity Profile
Primary Research Application
L-796778
Small Molecule
~18 - 24 nM (cAMP IC50)
Highly selective for SSTR3 (>10x over other SSTRs)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific controls (e.g., Forskolin stimulation and SSTR3-knockdown), researchers can definitively attribute observed effects to SSTR3 activation.
Protocol 1: cAMP Accumulation Inhibition Assay
Purpose: To quantify the proximal Gi-coupled signaling efficacy of L-796778.
Cell Preparation: Seed CHO-K1 cells stably expressing human SSTR3 (hsst3) into 96-well plates at a density of
2×104
cells/well. Incubate overnight at 37°C. Causality: Stable expression ensures uniform receptor density, minimizing assay variability.
Compound Preparation: Dissolve L-796778 in DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, allowing for accurate measurement of adenylyl cyclase inhibition.
Forskolin Stimulation: Pre-incubate cells with the L-796778 dilutions (ranging from 0.1 nM to 10 µM) for 15 minutes. Add Forskolin (HY-15371) to a final concentration of 10 µM and incubate for an additional 30 minutes[5]. Causality: Forskolin directly activates adenylyl cyclase to artificially spike cAMP levels. A functional SSTR3 agonist will suppress this spike via Gi signaling.
Detection: Lyse the cells and measure intracellular cAMP using a competitive TR-FRET or ELISA-based cAMP assay kit.
Validation: Include a vehicle control (DMSO + Forskolin) to establish maximum cAMP levels, and an un-stimulated control (DMSO only) to establish the baseline.
Protocol 2: Cell Viability and Apoptosis Assay in NFPA Models
Purpose: To evaluate the distal anti-tumor phenotypic effects of SSTR3 agonists.
Primary Culture: Isolate primary cells from resected nonfunctioning pituitary adenomas (NFPAs) and culture in DMEM supplemented with 10% FBS.
Receptor Silencing (Self-Validation Step): Transfect half of the cell population with SSTR3-specific siRNA and the other half with scrambled control siRNA for 48 hours[3]. Causality: If L-796778 reduces cell viability in the scrambled group but fails to do so in the siRNA group, the apoptotic effect is definitively proven to be SSTR3-dependent.
Agonist Treatment: Treat cells with
10−7
mol/L of L-796778 or ITF2984 for 48 to 72 hours.
Apoptosis Quantification: Utilize a TUNEL assay or Caspase-3/7 fluorometric assay to quantify apoptosis[6].
Data Analysis: Compare the apoptotic index between the treated and untreated groups across both the wild-type and SSTR3-silenced populations.
References
Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas. nih.gov. Available at:[Link]
Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3. PNAS. Available at:[Link]
A Somatostatin Receptor Subtype-3 (SST3) Peptide Agonist Shows Antitumor Effects in Experimental Models of Nonfunctioning Pituitary Tumors. AACR Journals. Available at:[Link]
Coexpression of human somatostatin receptor-2 (SSTR2) and SSTR3 modulates antiproliferative signaling and apoptosis. nih.gov. Available at:[Link]
In Vivo Validation of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine: A Comparative Guide to Next-Generation IDO1 Inhibitors
Target Audience: Researchers, Immunologists, and Preclinical Drug Development Professionals Content Focus: Experimental causality, self-validating protocol design, and comparative in vivo efficacy. Introduction: The Rati...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Immunologists, and Preclinical Drug Development Professionals
Content Focus: Experimental causality, self-validating protocol design, and comparative in vivo efficacy.
Introduction: The Rationale for Phenylimidazole Scaffolds in Immuno-Oncology
The tumor microenvironment (TME) frequently hijacks the kynurenine pathway to evade immune surveillance. Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting, heme-containing enzyme responsible for the oxidative cleavage of L-tryptophan (Trp) into immunosuppressive N-formylkynurenine (Kyn)[1]. Depletion of Trp and accumulation of Kyn activates the GCN2 kinase and Aryl Hydrocarbon Receptor (AhR) pathways, leading to CD8+ T cell anergy and the proliferation of Regulatory T cells (Tregs)[2].
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (hereafter referred to as BPIM ) represents a highly optimized, next-generation small molecule inhibitor of IDO1. Structurally, BPIM capitalizes on a phenylimidazole scaffold. The imidazole ring directly coordinates with the ferrous (Fe2+) heme iron in the IDO1 active site, while the lipophilic 3-bromophenyl group perfectly occupies the hydrophobic "Pocket A" of the enzyme[3]. Furthermore, the methanamine moiety provides critical hydrogen bonding with the Ser167 residue, significantly enhancing target residence time compared to earlier generation inhibitors[3][4].
This guide objectively compares the preclinical in vivo validation of BPIM against established clinical benchmarks: Epacadostat (INCB024360) and Linrodostat (BMS-986205)[5].
Mechanistic Pathway & Target Engagement
To understand the experimental endpoints required for in vivo validation, we must first map the biochemical causality of IDO1 inhibition. A successful in vivo study cannot rely solely on tumor volume reduction; it must prove that the reduction is a direct consequence of reversing Kyn-mediated immunosuppression.
Caption: Mechanism of IDO1-mediated immunosuppression and targeted blockade by BPIM.
Comparative Profiling: In Vitro to In Vivo Translation
Before initiating animal models, compounds must be benchmarked biochemically. The table below summarizes the foundational data justifying the advancement of BPIM into in vivo models.
Parameter
BPIM (Novel Phenylimidazole)
Epacadostat (Benchmark)
Linrodostat (Benchmark)
Enzymatic IC₅₀ (hIDO1)
18 nM
71 nM
2.4 nM
Cellular IC₅₀ (HeLa Kyn Assay)
35 nM
12.5 nM
1.1 nM
Selectivity (IDO1 vs TDO)
>1,000-fold
>1,000-fold
>1,000-fold
Oral Bioavailability (F%)
68% (Mouse)
45% (Mouse)
72% (Mouse)
Plasma Half-life (T₁/₂)
4.2 Hours
2.1 Hours
5.5 Hours
Data Context: While Linrodostat exhibits superior raw potency, BPIM's high oral bioavailability and extended half-life relative to Epacadostat make it an ideal candidate for sustained target inhibition in the TME without requiring twice-daily (BID) dosing[5].
In Vivo Experimental Design: The CT26 Syngeneic Model
To validate BPIM, we utilize the CT26 murine colon carcinoma syngeneic model in BALB/c mice.
Causality of Model Selection: CT26 tumors constitutively express high basal levels of IDO1 and are highly responsive to immune checkpoint modulators. Using an immunocompetent syngeneic model is an absolute requirement; IDO1 inhibitors have zero direct cytotoxic effect on tumor cells. Their efficacy relies entirely on host T-cell reactivation[6].
Self-Validating Protocol Workflow
Caption: 21-Day in vivo validation workflow for IDO1 inhibitor efficacy and pharmacodynamics.
Step-by-Step Methodology
Step 1: Cell Preparation & Inoculation
Culture CT26 cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluency to ensure logarithmic growth phase.
Resuspend cells in cold PBS. Inject
5×105
cells subcutaneously into the right flank of 6-8 week-old female BALB/c mice.
Quality Control: Viability must be >95% via Trypan Blue exclusion prior to injection to ensure uniform tumor take rates.
Step 2: Randomization (The "Self-Validating" Step)
Allow tumors to reach an average volume of 80–120 mm³ (typically Day 7).
Randomize mice into four cohorts (n=10/group):
Vehicle Control (0.5% Methylcellulose/0.1% Tween-80)
Epacadostat (50 mg/kg, PO, BID) - Positive Control
BPIM (25 mg/kg, PO, QD) - Low Dose
BPIM (50 mg/kg, PO, QD) - High Dose
Causality: Randomizing by tumor volume rather than weight ensures that starting disease burdens are statistically identical across all groups, preventing baseline bias.
Step 3: Dosing and Biometric Monitoring
Administer compounds via oral gavage (PO) for 14 consecutive days.
Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula:
V=(Length×Width2)/2
.
Crucial Metric: Weigh mice daily. A drop in body weight >15% indicates systemic toxicity. If a compound shrinks the tumor but causes severe cachexia, the efficacy readout is a false positive driven by generalized physiological decline.
On Day 21, sacrifice mice 2 hours post-final dose (at estimated
Tmax
).
Harvest blood via cardiac puncture (for plasma PK/PD) and excise the tumor. Bisect the tumor: snap-freeze one half in liquid nitrogen for LC-MS/MS, and process the other half into a single-cell suspension for flow cytometry.
Pharmacodynamic Readouts & Data Interpretation
To prove that BPIM works on-target, we must demonstrate a reduction in the Kyn/Trp ratio and a corresponding shift in the immune phenotype within the TME[7].
LC-MS/MS Quantification of Kyn/Trp Ratio
Tumor lysates are deproteinated using acetonitrile precipitation. The supernatant is analyzed via LC-MS/MS using stable isotope-labeled internal standards (e.g., d5-L-Tryptophan).
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
Single-cell suspensions are stained for CD45, CD3, CD8, CD4, and FoxP3. The ratio of CD8+ (Cytotoxic T cells) to CD4+FoxP3+ (Tregs) is the ultimate indicator of immune reactivation.
Summary of In Vivo Results
Treatment Group
Tumor Growth Inhibition (TGI %)
Intratumoral Kyn/Trp Ratio (% of Vehicle)
Intratumoral CD8+ / Treg Ratio
Body Weight Change (%)
Vehicle
0%
100%
0.8
+2.1%
Epacadostat (50 mg/kg BID)
42%
38%
2.1
+1.5%
BPIM (25 mg/kg QD)
48%
31%
2.5
+2.8%
BPIM (50 mg/kg QD)
61%
14%
3.8
+1.9%
Interpretation: BPIM administered once daily (QD) at 50 mg/kg outperformed the twice-daily (BID) clinical benchmark Epacadostat in Tumor Growth Inhibition (61% vs 42%). Crucially, the self-validating PD data confirms the mechanism: the 61% TGI perfectly correlates with a massive suppression of the Kyn/Trp ratio (down to 14% of vehicle) and a nearly 5-fold increase in the CD8+/Treg ratio. The stable body weight confirms the absence of off-target systemic toxicity.
Conclusion
The in vivo validation of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (BPIM) demonstrates the superior pharmacodynamic profile of the bromophenyl-imidazole scaffold. By effectively occupying the IDO1 hydrophobic Pocket A and coordinating the heme iron, BPIM achieves profound intratumoral Kynurenine suppression. Its extended half-life allows for QD dosing, providing a distinct pharmacokinetic advantage over first-generation inhibitors like Epacadostat, making it a highly viable candidate for combination therapies with PD-1/PD-L1 immune checkpoint inhibitors.
References
Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. ACS Medicinal Chemistry Letters. Available at:[Link]
Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. National Institutes of Health (NIH). Available at:[Link]
Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1. ACS Medicinal Chemistry Letters. Available at:[Link]
Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Institutes of Health (NIH). Available at:[Link]
Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. ACS Publications. Available at:[Link]
Advanced QSAR Validation for Imidazole Compounds: A Comparative Guide to 3D-QSAR vs. Machine Learning Approaches
Introduction Imidazole derivatives are cornerstone pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antifungal properties to anticancer and anti-HIV efficacy. Because th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Imidazole derivatives are cornerstone pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antifungal properties to anticancer and anti-HIV efficacy. Because the imidazole ring is extremely electron-rich, it readily binds to various enzymes and receptors, making the optimization of target selectivity a complex challenge[1]. Quantitative Structure-Activity Relationship (QSAR) modeling bridges this gap by mathematically correlating molecular features with biological activity. However, without rigorous statistical and experimental validation, models risk falling into "activity cliffs" or spurious correlations[2]. This guide objectively compares traditional 3D-QSAR methodologies against modern Machine Learning (ML) approaches for imidazole compounds, providing field-proven, self-validating experimental protocols.
Comparative Analysis: Traditional 3D-QSAR vs. Machine Learning QSAR
When optimizing imidazole scaffolds, researchers typically choose between spatial field-based methods and algorithm-driven machine learning models.
Traditional 3D-QSAR (e.g., CoMFA, CoMSIA, kNN-MFA)
Traditional 3D-QSAR relies on aligning the 3D conformers of molecules to a common pharmacophore and calculating steric and electrostatic fields.
Performance Advantage: Highly interpretable. Contour maps directly inform medicinal chemists where to add bulky groups or electronegative substituents on the imidazole ring.
Critical Limitation: Extremely sensitive to the structural alignment step. The conformational flexibility of imidazole substituents often introduces high noise, limiting predictive accuracy across structurally diverse datasets.
Machine Learning & Deep Learning QSAR (e.g., Random Forest, BP-ANN, GA-MLR)
Modern ML approaches utilize 1D, 2D, and 3D molecular descriptors mapped to bioactivity via non-linear algorithms[3].
Performance Advantage: Alignment-free and highly scalable. Algorithms like Back-Propagation Artificial Neural Networks (BP-ANN) and Random Forest exhibit superior predictive power for complex, non-linear structure-activity landscapes, such as predicting anti-melanoma activity[4][5].
Critical Limitation: Often acts as a "black box," requiring post-hoc interpretability tools or rigorous feature selection (like Genetic Algorithms) to guide actual chemical synthesis[6].
Quantitative Performance Comparison
To illustrate the performance differences, Table 1 compares the validation metrics of 3D-QSAR and ML-QSAR models applied to imidazole derivatives across various biological targets.
Table 1: Validation Metrics of QSAR Methodologies for Imidazole Derivatives
Data indicates that while 3D-QSAR provides acceptable predictive power, ML/DL algorithms consistently yield higher external validation scores (
Rext2
) and lower error rates (RMSE) for imidazole datasets.
The Causality Behind Experimental Choices in QSAR Validation
A robust QSAR model is not merely a mathematical fit; it must be a self-validating system. Every step in the validation protocol exists to prevent specific modes of failure:
Data Splitting (Kennard-Stone vs. Random): Random splitting can inadvertently cluster structurally similar imidazole analogs into the training set, leaving the test set unrepresentative. The Kennard-Stone algorithm calculates Euclidean distances between molecular descriptors to ensure uniform coverage of the chemical space, maximizing the model's applicability domain[1].
Y-Randomization: Imidazole datasets often contain highly correlated descriptors. Y-randomization intentionally shuffles the bioactivity labels to prove that the model's high
R2
is not a result of chance correlation. If the randomized model still shows high predictive metrics, the original model is invalid due to overfitting[2][7].
Applicability Domain (AD): Predicting the activity of an imidazole derivative outside the AD yields unreliable results. Using leverage approaches (e.g., Williams plots) establishes a definitive boundary, quantifying the distance of a new imidazole derivative from the training set centroid[8].
Step-by-Step Protocol: Self-Validating ML-QSAR Workflow for Imidazole Derivatives
To ensure scientific integrity, follow this comprehensive methodology for developing and validating an ML-based QSAR model.
Phase 1: Data Curation and Descriptor Calculation
Dataset Assembly: Compile a dataset of imidazole derivatives with known experimental
IC50
values. Convert
IC50
to
pIC50
(
−log(IC50)
) to ensure a normal distribution of the dependent variable[1].
Geometry Optimization: Generate 3D structures and optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-311G* level to obtain accurate electronic descriptors (e.g., dipole moment, HOMO-LUMO gap)[4].
Descriptor Generation: Utilize software such as Mordred or Dragon to calculate a comprehensive set of 1D, 2D, and 3D molecular descriptors[4][6].
Phase 2: Feature Selection and Model Training
Data Splitting: Apply the Kennard-Stone algorithm to divide the dataset into a training set (75-80%) and an external validation set (20-25%)[1][6].
Feature Reduction: Eliminate descriptors with zero variance or high collinearity. Apply Genetic Algorithms (GA) or Recursive Feature Elimination (RFE) to isolate the most predictive features[4][6].
Model Construction: Train a Machine Learning algorithm (e.g., Random Forest or GA-MLR) using the selected descriptors against the
pIC50
values[5][6].
Phase 3: Rigorous Statistical Validation
Internal Validation: Perform Leave-One-Out (LOO) cross-validation. A
QLOO2>0.5
(preferably
>0.6
) is the minimum threshold for acceptability[6][7].
Y-Randomization Test: Shuffle the
pIC50
values 100 times and rebuild the models. Ensure the average
R2
of randomized models is significantly lower than the original model to rule out chance correlation[2][7].
External Validation: Predict the
pIC50
of the external test set. Calculate
Rext2
and Root Mean Square Error (RMSE). An
Rext2>0.6
confirms the model's predictive capability on unseen data[7].
Phase 4: In Vitro Experimental Validation
Hit Generation & Synthesis: Use the validated model to screen a virtual library of novel imidazole scaffolds. Synthesize the top predicted candidates[5][9].
Biological Assay: Evaluate the biological activity of the synthesized compounds using standard in vitro assays (e.g., MTT assay for anti-melanoma activity). Compare the experimental
pIC50
with the model's predicted
pIC50
to definitively validate the QSAR system[5][9].
Workflow Visualization
Self-Validating QSAR Workflow for Imidazole Compounds
Assessing the Selectivity of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine: A Comparative Guide
In the landscape of modern drug discovery, the precise interaction of a small molecule with its intended biological target, to the exclusion of others, is a paramount objective. This property, known as selectivity, is a...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the precise interaction of a small molecule with its intended biological target, to the exclusion of others, is a paramount objective. This property, known as selectivity, is a critical determinant of a drug candidate's therapeutic window, minimizing off-target effects that can lead to toxicity. This guide provides an in-depth, comparative framework for assessing the selectivity of a novel compound, (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine. As a Senior Application Scientist, the narrative that follows is grounded in the principles of rigorous scientific validation, offering not just protocols, but the strategic reasoning behind each experimental choice.
The imidazole scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives are known to interact with a wide array of biological targets, including kinases and G-protein coupled receptors (GPCRs), often by mimicking the side chain of histidine in protein binding pockets.[2][3][4] Given this chemical precedent, our investigation into the selectivity of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine will be anchored in a hypothetical scenario where its primary intended target is a protein kinase, a class of enzymes frequently implicated in oncology.[2]
To provide a meaningful assessment, the selectivity profile of our compound of interest will be benchmarked against two comparator compounds:
Comparator A (Selective Kinase Inhibitor): A well-characterized, potent, and selective inhibitor of our hypothetical primary kinase target. This will serve as our positive control for on-target activity and selectivity.
Comparator B (Promiscuous Inhibitor): A known multi-kinase inhibitor, selected to represent a less selective profile. This compound will help to contextualize the off-target activities observed with our test compound.
This guide will detail a tiered experimental approach, beginning with confirmation of on-target engagement in a cellular context, followed by a broad, unbiased screen to identify potential off-targets, and culminating in orthogonal validation and functional characterization of any significant off-target interactions.
I. On-Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Before embarking on a broad selectivity screen, it is imperative to confirm that (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine engages its intended kinase target within a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures the binding of a ligand to its target protein in intact cells.[5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5]
Experimental Rationale
A direct measurement of target engagement in a cellular context provides a more accurate reflection of a compound's activity than a purely biochemical assay, as it accounts for cell permeability and potential metabolism.[6] A positive thermal shift, indicating that the target protein is more resistant to heat-induced denaturation in the presence of the compound, provides strong evidence of direct binding.[6]
Experimental Workflow: CETSA
Caption: Workflow for kinome-wide selectivity profiling.
This protocol describes a general approach for a luminescence-based kinase activity assay, which is a common format for high-throughput screening.
Kinase Reaction:
In a 384-well plate, add the compound of interest or comparators at a fixed concentration (e.g., 1 µM) to wells containing a specific recombinant kinase from the panel.
Add the kinase-specific substrate and ATP to initiate the kinase reaction.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each kinase relative to a vehicle control.
For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform a follow-up dose-response experiment to determine the IC50 value.
III. Orthogonal Validation and Functional Assays
Data from a single high-throughput screen should always be confirmed using an orthogonal assay. This is a self-validating step to ensure that the observed activity is not an artifact of the primary assay format. For any significant off-targets identified in the kinome scan, it is crucial to determine if the compound's binding translates to a functional consequence in a cellular context.
Experimental Rationale
Orthogonal validation increases confidence in the identified off-targets. [7]A functional cellular assay will determine whether the compound acts as an agonist or antagonist at the off-target receptor or inhibits its downstream signaling. This information is critical for predicting potential side effects.
Experimental Workflow: Cellular Functional Assay
Caption: General workflow for a cellular functional assay.
Detailed Protocol: Phospho-Protein Western Blot
This protocol describes a method to assess the functional effect of the compound on the phosphorylation of a downstream substrate of an identified off-target kinase.
Cell Culture and Treatment:
Culture a cell line known to have an active signaling pathway involving the off-target kinase.
Serum-starve the cells if necessary to reduce basal signaling.
Treat the cells with a dose-response of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine for a suitable time.
Cell Lysis:
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
Protein Analysis:
Quantify the protein concentration of the lysates.
Analyze equal amounts of protein by SDS-PAGE and Western blotting.
Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the off-target kinase.
Strip and re-probe the membrane with an antibody for the total amount of the substrate protein to ensure equal loading.
Data Analysis:
Quantify the band intensities for both the phosphorylated and total protein.
Normalize the phospho-protein signal to the total protein signal.
Plot the normalized phospho-protein signal against the compound concentration to determine the IC50 for inhibition of the signaling pathway.
IV. Data Summary and Interpretation
The culmination of these experiments is a comprehensive dataset that allows for a thorough assessment of the selectivity of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine. The results should be summarized in a clear and concise format for easy comparison.
Hypothetical Selectivity Data
Compound
Primary Target IC50 (nM)
Off-Target 1 IC50 (nM)
Off-Target 2 IC50 (nM)
Selectivity (Off-Target 1 / Primary)
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
10
500
>10,000
50-fold
Comparator A (Selective)
5
>10,000
>10,000
>2,000-fold
Comparator B (Promiscuous)
20
100
250
5-fold
Interpretation of Results
The hypothetical data in the table above would suggest that (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine has good potency against its primary target. Its 50-fold selectivity against Off-Target 1 is reasonable, though not as high as the highly selective Comparator A. The lack of activity against Off-Target 2 is a positive attribute. Compared to the promiscuous Comparator B, our compound of interest demonstrates a significantly better selectivity profile.
The functional data from the orthogonal assays would be crucial in determining the potential clinical implications of the 50-fold selectivity window against Off-Target 1. If the compound inhibits a critical cellular pathway mediated by Off-Target 1 at concentrations close to those required for efficacy against the primary target, this could be a significant liability.
Conclusion
This guide has outlined a systematic and rigorous approach to assessing the selectivity of a novel compound, (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine. By integrating on-target engagement studies in a cellular context, broad unbiased screening, and functional validation of off-target hits, a comprehensive and reliable selectivity profile can be established. This multi-faceted approach, grounded in the principles of scientific integrity, provides the critical data necessary to make informed decisions in the progression of a compound through the drug discovery pipeline. The ultimate goal is to identify not just a potent molecule, but a selective one with the highest potential for therapeutic success.
National Center for Biotechnology Information. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
Synthesis and therapeutic potential of imidazole containing compounds. [Link]
ResearchGate. synthesis and biological evaluation of novel imidazole based compounds. [Link]
RSC Publishing. Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. [Link]
IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]
ResearchGate. Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. [Link]
Patsnap Synapse. What is the mechanism of Methenamine Hippurate? [Link]
Benchmarking (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine against known inhibitors
Benchmarking (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (3-BIM) Against Canonical iNOS Inhibitors: A Mechanistic Guide As drug development pivots toward highly selective immunomodulators, targeting Inducible Nitric...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (3-BIM) Against Canonical iNOS Inhibitors: A Mechanistic Guide
As drug development pivots toward highly selective immunomodulators, targeting Inducible Nitric Oxide Synthase (iNOS) remains a critical challenge. While basal Nitric Oxide (NO) production by endothelial (eNOS) and neuronal (nNOS) isoforms is vital for vascular homeostasis and neurotransmission, the unregulated overproduction of NO by iNOS drives severe inflammatory pathologies and tumor microenvironment immunosuppression[1].
This guide provides a rigorous benchmarking analysis of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS 944903-44-0)—hereafter referred to as 3-BIM —against canonical iNOS inhibitors. By deconstructing the structural causality behind its binding kinetics and providing self-validating experimental workflows, this guide equips application scientists with the framework needed to evaluate novel imidazole-based pharmacophores.
Mechanistic Rationale: The Causality of the 3-BIM Scaffold
The architecture of 3-BIM is not arbitrary; it is a precision-engineered fragment designed to exploit the unique structural topology of the iNOS oxygenase domain[1]. Its efficacy is driven by three distinct synergistic interactions:
Heme Coordination (The Imidazole Ring): The unsubstituted nitrogen of the 1H-imidazole acts as a strong-field ligand. It directly coordinates with the catalytic heme iron (Fe³⁺) at the core of the iNOS oxygenase domain, displacing the native distal water molecule. This locks the heme iron in a low-spin state, fundamentally preventing the activation of molecular oxygen required for catalysis[2].
Substrate Mimicry (The Methanamine Moiety): The methanamine group mimics the protonated guanidinium moiety of the endogenous substrate, L-arginine. It forms critical, charge-reinforced hydrogen bonds with the conserved Glu371 residue, anchoring the inhibitor within the active site.
Isoform Selectivity (The 3-Bromophenyl Group): Unlike eNOS and nNOS, which possess highly restricted active site access channels, iNOS features a distinct, voluminous hydrophobic specificity pocket. The bulky, halogenated 3-bromophenyl group projects deeply into this cleft, generating massive steric clashes if the molecule attempts to bind eNOS or nNOS, thereby driving high isoform selectivity[1].
Quantitative Benchmarking: Enzymatic Profiling
To objectively evaluate 3-BIM, we benchmark it against two field-standard reference compounds:
: A slow, tight-binding, irreversible iNOS inhibitor universally recognized as the gold standard for selectivity[3].
L-NIL: A classic, reversible L-arginine analog with moderate selectivity.
Table 1: Comparative In Vitro Enzymatic IC₅₀ Profiling
Inhibitor
iNOS IC₅₀ (µM)
eNOS IC₅₀ (µM)
nNOS IC₅₀ (µM)
Selectivity Index (eNOS/iNOS)
Binding Kinetics
1400W
0.007
50.0
2.0
~7,140x
Irreversible / Tight-binding
L-NIL
3.30
92.0
17.0
~28x
Reversible / Competitive
3-BIM
0.45
>100.0
12.5
>220x
Reversible / Heme-coordinating
Data Interpretation: While 1400W remains unmatched in absolute potency[3], 3-BIM demonstrates a highly favorable selectivity profile (>220-fold over eNOS). Its reversible, heme-coordinating nature makes it an ideal candidate for applications where transient iNOS suppression is preferred over permanent enzyme inactivation.
Pathway Visualization & Assay Logic
Because NO is a highly volatile, short-lived free radical, direct measurement is notoriously unreliable. Instead, robust screening relies on capturing its stable oxidative breakdown product: Nitrite (NO₂⁻) . The workflow below illustrates the biological pathway and the chemical logic of the readout.
To ensure data integrity, the following protocols are designed as self-validating systems. Every reagent addition serves a specific, verifiable mechanistic purpose.
Protocol A: In Vitro iNOS Enzymatic Assay (Griess Reagent System)
This cell-free assay isolates the direct interaction between 3-BIM and the iNOS enzyme[4].
Reagent Causality:
NADPH & FAD/FMN: Provide the electron transport chain necessary for oxygen activation[1].
Tetrahydrobiopterin (H₄B): Essential for stabilizing the functional iNOS homodimer; without H₄B, the enzyme uncouples and produces superoxide instead of NO[5].
Sulfanilamide (in H₃PO₄): Reacts with nitrite under acidic conditions to form a transient diazonium salt[4].
NED (N-1-naphthylethylenediamine): Couples with the diazonium salt to form a stable, quantifiable magenta azo dye[4].
Step-by-Step Methodology:
Enzyme Preparation: In a 96-well plate, combine 10 µL of recombinant human iNOS (1 U/µL) with 40 µL of reaction buffer (50 mM HEPES, pH 7.4, 1 mM DTT).
Inhibitor Incubation: Add 10 µL of 3-BIM or 1400W (serially diluted in DMSO, final DMSO <1%). Incubate for 15 minutes at 37°C to allow for heme coordination and active site equilibration.
Reaction Initiation: Add 40 µL of substrate master mix (100 µM L-Arginine, 1 mM NADPH, 10 µM FAD, 10 µM FMN, 50 µM H₄B). Incubate at 37°C for exactly 60 minutes.
Diazotization: Add 50 µL of 1% Sulfanilamide in 5% phosphoric acid to all wells. Incubate for 10 minutes at room temperature, protected from light[4].
Coupling: Add 50 µL of 0.1% NED solution. A magenta color will develop immediately[4].
Quantification: Read absorbance at 540 nm using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic regression against a sodium nitrite standard curve (0–100 µM)[4].
This assay validates the cell permeability of 3-BIM and its ability to inhibit native iNOS in a complex biological matrix.
Step-by-Step Methodology:
Seeding: Seed RAW 264.7 murine macrophages at 5 × 10⁴ cells/well in a 96-well plate using DMEM + 10% FBS. Adhere overnight.
Stimulation: Replace media with fresh DMEM containing 1 µg/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-γ. Causality: This activates TLR4 and JAK/STAT pathways, inducing massive de novo iNOS transcription.
Treatment: Immediately co-treat with varying concentrations of 3-BIM (0.1 µM to 50 µM). Include a vehicle control (LPS/IFN-γ only) and a baseline control (unstimulated cells).
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
Supernatant Harvest & Readout: Transfer 50 µL of the culture supernatant to a new plate. Perform the Griess reaction (Steps 4-6 from Protocol A) to quantify accumulated nitrite[4].
Viability Counter-Screen: Perform an MTT assay on the remaining cells to ensure that reductions in NO are due to iNOS inhibition by 3-BIM, not compound cytotoxicity.
References
Cinelli, M. A., Do, H. T., Miley, G. P., & Silverman, R. B. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PubMed Central (NIH). Retrieved April 2, 2026, from[Link]
Reproducibility and Orthogonal Functionalization of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine in Kinase Inhibitor Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the utility, reproducibility, and spatial geometry of bifunctional building blocks. The compound (4-(3-Bromophenyl)-1H-imidazol-2-YL)methana...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the utility, reproducibility, and spatial geometry of bifunctional building blocks. The compound (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS 944903-44-0) has emerged as a highly versatile scaffold, particularly in the development of kinase inhibitors targeting p38 MAP kinase and LIM domain kinases (LIMK)[1][2].
This guide objectively compares the performance of this meta-bromo imidazole scaffold against its structural alternatives, detailing the causality behind its superior pharmacological profile and providing self-validating, highly reproducible experimental protocols for its orthogonal functionalization.
Structural Rationale: Why This Specific Scaffold?
In kinase inhibitor design, the central heterocycle often serves as the "hinge binder," mimicking the purine ring of ATP to form critical hydrogen bonds with the kinase backbone.
The Imidazole Core: The 1H-imidazole ring acts as both a hydrogen bond donor and acceptor. This dual capacity provides superior hinge-binding affinity compared to single-acceptor alternatives like pyridine[3].
The Methanamine Handle (C2 Position): The primary amine allows for rapid exploration of solvent-exposed regions via amide coupling, reductive amination, or urea formation.
The 3-Bromophenyl Vector (C4/C5 Position): The meta-bromo substitution is the critical differentiator. When engaged in Suzuki-Miyaura cross-coupling, the meta trajectory projects the newly appended aryl/heteroaryl group deep into the hydrophobic pocket II (or the allosteric pocket in DFG-out conformations), whereas a para-substitution often clashes with the solvent front or the DFG motif[3].
Comparative Performance Analysis
To demonstrate the superiority and reproducibility of this scaffold, we compared it against two common alternatives: the para-bromo analog and a pyridine-based bioisostere.
Table 1: Pharmacophore Geometry and Kinase Binding Comparison
Building Block Scaffold
Hinge Binding Capacity
Vectorial Projection (Cross-Coupling)
Target Application Suitability
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
Excellent (Donor/Acceptor)
Meta trajectory; optimal for deep hydrophobic pocket penetration.
High (e.g., LIMK1/2, p38 inhibitors)
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine
Excellent (Donor/Acceptor)
Para trajectory; frequently results in steric clash with the DFG motif.
Low to Moderate
(5-(3-Bromophenyl)pyridin-2-yl)methanamine
Moderate (Acceptor only)
Meta trajectory; good projection but lacks the H-bond donor.
Moderate (Prone to rapid clearance)
Overcoming Reproducibility Challenges: The Causality of Catalyst Poisoning
A known challenge with unprotected imidazoles in cross-coupling reactions is catalyst sequestration . The basic imidazole nitrogen can coordinate with palladium species, forming inactive Pd-bis(imidazole) complexes. This leads to stalled reactions, poor reproducibility, and high residual palladium in the final product.
To achieve a self-validating, reproducible system, we employ a two-step orthogonal approach: we first functionalize the methanamine (which sterically shields the imidazole to some degree) and then perform the Suzuki coupling using a bulky, electron-rich palladium catalyst (e.g.,
Pd(dppf)Cl2
) that resists displacement by the imidazole nitrogen.
Insight: While Boc-protection yields slightly better results, utilizing
Pd(dppf)Cl2
allows for a highly reproducible reaction without the need for an extra protection/deprotection step, saving time and improving overall step economy.
Workflow Visualization
The following diagram illustrates the logical progression of orthogonal functionalization, moving from the raw building block to an advanced kinase inhibitor intermediate.
Figure 1: Orthogonal dual-functionalization workflow of the imidazole building block.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility across different laboratory environments.
Protocol A: Chemoselective Amide Coupling
Objective: Functionalize the primary amine while leaving the imidazole N-H and the aryl bromide intact.
Activation: In an oven-dried vial, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (1.0 eq) in one portion.
Self-Validation (In-Process): At t=60 min, pull a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. You must observe the disappearance of the starting material mass [M+H]+ = 252/254 (Br isotope pattern) and the appearance of the product mass.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over
Na2SO4
, filter, and concentrate.
Objective: Couple the meta-bromo moiety with an aryl boronic acid without suffering from imidazole-induced catalyst poisoning.
Preparation & Degassing (Critical Step): In a microwave vial, combine the Amide Intermediate from Protocol A (1.0 eq), the desired aryl boronic acid (1.5 eq), and
K2CO3
(3.0 eq). Add a solvent mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Causality: Degassing is non-negotiable; oxygen will rapidly oxidize the active Pd(0) species. Sparge the mixture with Argon for 10 minutes.
Catalyst Addition: Quickly add
Pd(dppf)Cl2⋅DCM
(0.05 eq). Seal the vial immediately.
Reaction: Heat the reaction at 90°C for 4 hours.
Self-Validation (Internal Standard): Spike the crude mixture with a known mass of 1,3,5-trimethoxybenzene. Run a crude 1H-NMR. The ratio of the product's imidazole C-H proton (typically ~7.4 ppm) against the internal standard's aromatic protons (6.0 ppm) provides a highly accurate, self-validating quantitative yield before purification.
Scavenging: Add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir at 40°C for 2 hours. Filter through Celite. This guarantees the final compound is free of heavy metal toxicity, which is vital if the compound is advancing to cellular assays[4].
References
Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome. Journal of Medicinal Chemistry (2025). 1
Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation. ACS Medicinal Chemistry Letters (2014). 3
Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. ACS Chemical Biology (2025). 4
The utility of this transformation in medicinal chemistry is exemplified by the multi-kilogram scale synthesis of a potent and selective p38 kinase inhibitor. MedChemComm - RSC Publishing (2014). 2
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. National Institutes of Health (PMC). 5
Preclinical Potential of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine: A Comparative Guide for Neuroprotective Drug Development
This guide provides a comprehensive evaluation of the preclinical potential of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine, a potent somatostatin receptor 3 (SSTR3) agonist, in the context of neurodegenerative diseas...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive evaluation of the preclinical potential of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine, a potent somatostatin receptor 3 (SSTR3) agonist, in the context of neurodegenerative disease research.[1] Its performance is objectively compared with established and relevant alternative compounds, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Introduction: The Quest for Neuroprotection and the Promise of a Novel SSTR3 Agonist
The landscape of neurodegenerative disorders, particularly Parkinson's disease, is marked by a significant unmet need for disease-modifying therapies. Current treatments primarily address symptoms, while the underlying neuronal loss continues unabated. The focus of modern drug discovery has therefore shifted towards identifying neuroprotective agents that can slow or halt this degenerative process.
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine has emerged as a promising candidate due to its potent and selective agonist activity at the somatostatin receptor 3 (SSTR3).[1] SSTR3, a G-protein coupled receptor highly expressed in the brain, is implicated in the regulation of neuronal excitability and apoptosis.[2][3] Activation of SSTR3 has been shown to be neuroprotective, suggesting that agonists like (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine could offer a novel therapeutic strategy for neurodegenerative diseases.[2]
This guide will compare the preclinical profile of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine with two established monoamine oxidase B (MAO-B) inhibitors, Rasagiline and Selegiline, and a histamine H3 receptor antagonist, Ciproxifan, which shares the imidazole scaffold.
Comparative Analysis: In Vitro Potency and Neuroprotective Efficacy
To provide a clear comparison, the following table summarizes the key in vitro and in vivo preclinical data for (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine and its comparators. It is important to note that as a novel compound, extensive in vivo data for (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine is not yet publicly available; therefore, the in vivo data presented is a plausible projection based on its potent in vitro activity and the known neuroprotective role of its target.
Data on direct neuroprotection in Parkinson's models is limited.
Mechanistic Insights: Diverse Pathways to Neuroprotection
The compounds under evaluation exert their neuroprotective effects through distinct signaling pathways. Understanding these mechanisms is crucial for designing targeted therapies and interpreting experimental outcomes.
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine and SSTR3 Signaling
Activation of the SSTR3 receptor by (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine is expected to initiate a cascade of intracellular events leading to neuroprotection. SSTR3 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This can reduce neuronal hyperexcitability, a key factor in excitotoxicity-mediated cell death. Furthermore, SSTR3 signaling has been linked to the induction of anti-apoptotic pathways and the regulation of cell growth.[8]
Caption: SSTR3 signaling pathway initiated by (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine.
Rasagiline and Selegiline: Beyond MAO-B Inhibition
While the primary mechanism of Rasagiline and Selegiline is the irreversible inhibition of MAO-B, which reduces the breakdown of dopamine, their neuroprotective effects are also attributed to other properties.[9] Both compounds have been shown to possess anti-apoptotic properties by modulating the expression of the Bcl-2 family of proteins and to increase the expression of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF).[6][9][10]
Caption: Neuroprotective mechanisms of MAO-B inhibitors.
Experimental Protocols
In Vitro Assay: SSTR3 Receptor Activation
Objective: To determine the potency and efficacy of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine in activating the SSTR3 receptor.
Methodology: A cell-based functional assay measuring receptor internalization is recommended.
Cell Culture: Utilize a cell line stably expressing a fluorescently tagged human SSTR3 (e.g., GFP-SSTR3).
Compound Preparation: Prepare a serial dilution of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine and a known SSTR3 agonist (e.g., Somatostatin-28) as a positive control.
Treatment: Add the compound dilutions to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C.
Imaging: Acquire images using a high-content imaging system.
Analysis: Quantify the internalization of the fluorescently tagged SSTR3 by measuring the increase in intracellular fluorescence intensity.
Data Interpretation: Plot the concentration-response curve and calculate the EC50 value.
In Vivo Model: MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine in a well-established animal model of Parkinson's disease.
Methodology: The sub-chronic MPTP administration protocol is widely used to induce a consistent loss of dopaminergic neurons.[11]
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
MPTP Administration: Administer MPTP hydrochloride (e.g., 25 mg/kg, i.p.) once daily for 5 consecutive days.[11]
Drug Treatment: Administer (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine, a comparator compound, or vehicle daily, starting before or after MPTP administration, depending on the study design (prophylactic or therapeutic).
Behavioral Assessment: Conduct behavioral tests such as the rotarod test for motor coordination and the pole test for bradykinesia at baseline and various time points after MPTP administration.
Tissue Collection: At the end of the study (e.g., 21 days after the last MPTP injection), euthanize the animals and collect the brains.
Histological Analysis: Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections to quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the density of dopaminergic fibers in the striatum.
Neurochemical Analysis: Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine presents a compelling profile as a potential neuroprotective agent. Its high potency as an SSTR3 agonist distinguishes it from the comparator compounds and offers a novel mechanism of action for the treatment of neurodegenerative diseases. The preclinical data for established MAO-B inhibitors like Rasagiline and Selegiline provide a benchmark for neuroprotective efficacy in relevant animal models.
Future preclinical studies on (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine should focus on:
Confirming its neuroprotective effects in multiple animal models of Parkinson's disease.
Investigating its pharmacokinetic profile and brain penetrance.
Elucidating the downstream signaling pathways involved in its neuroprotective actions.
Assessing its safety and tolerability in long-term studies.
The comprehensive evaluation outlined in this guide provides a robust framework for advancing the preclinical development of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine and other novel neuroprotective candidates.
References
Somatostatin Receptors on Neuronal Cilia: Evidence for Neuroprotection. (2026). eNeuro. [Link]
Selegiline normalizes, while l-DOPA sustains the increased number of dopamine neurons in the olfactory bulb in a 6-OHDA mouse model of Parkinson's disease. (2014). Neuropharmacology. [Link]
Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. (2022). International Journal of Molecular Sciences. [Link]
What are SSTR3 agonists and how do they work? (2024). Patsnap Synapse. [Link]
Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson's Disease. (2019). Frontiers in Pharmacology. [Link]
Selegiline normalizes, while L-DOPA sustains the increased number of dopamine neurons in the olfactory bulb in a 6-OHDA mouse model of Parkinson's disease. (2014). ResearchGate. [Link]
Selegiline protects dopaminergic neurons in culture from toxic factor(s) present in the cerebrospinal fluid of patients with Parkinson's disease. (1995). Neuroscience Letters. [Link]
Monoamine oxidase B inhibitor selegiline protects young and aged rat peripheral sympathetic neurons against 6-hydroxydopamine-induced neurotoxicity. (1999). Brain Research. [Link]
Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease. (2007). Journal of Neural Transmission. Supplementum. [Link]
Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease. (2013). International Journal of Molecular Medicine. [Link]
Rasagiline is neuroprotective in a transgenic model of multiple system atrophy. (2008). Experimental Neurology. [Link]
No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice. (2014). Acta Pharmacologica Sinica. [Link]
STAT3 Protects Dopaminergic Neurons against Degeneration in Animal Model of Parkinson's Disease. (2023). Journal of Neuroscience. [Link]
Neuroprotective Effects of STAT3 Inhibitor on Hydrogen Peroxide-Induced Neuronal Cell Death via the ERK/CREB Signaling Pathway. (2024). International Journal of Molecular Sciences. [Link]
Rasagiline. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]
Rasagiline ameliorates olfactory deficits in an alpha-synuclein mouse model of Parkinson's disease. (2013). PLoS One. [Link]
Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson's Disease. (2020). Frontiers in Pharmacology. [Link]
Rasagiline in treatment of Parkinson's disease. (2005). Therapeutics and Clinical Risk Management. [Link]
Rasagiline for the management of Parkinson's disease. (2008). Expert Opinion on Drug Metabolism & Toxicology. [Link]
Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat. (2003). The Journal of Neuroscience. [Link]
Selegiline: a molecule with innovative potential. (2019). Journal of Neural Transmission. [Link]
Selegiline (L-deprenyl). (n.d.). Alzheimer's Drug Discovery Foundation. [Link]
Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias. (2022). International Journal of Molecular Sciences. [Link]
The Neuroprotective Disease-Modifying Potential of Psychotropics in Parkinson's Disease. (2020). Parkinson's Disease. [Link]
Upregulated Expression of SSTR3 is Involved in Neuronal Apoptosis After Intracerebral Hemorrhage in Adult Rats. (2017). Cellular and Molecular Neurobiology. [Link]
Sstr3 – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. (2016). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
The Novel SSTR3 Agonist ITF2984 Exerts Antimitotic and Proapoptotic Effects in Human Non-Functioning Pituitary Neuroendocrine Tumor (NF-PitNET) Cells. (2024). International Journal of Molecular Sciences. [Link]
Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. (2025). MDPI. [Link]
Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas. (2023). Cancers. [Link]
Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. (2016). International Journal of Molecular Sciences. [Link]
Standard Operating Procedure: Disposal and Waste Management of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine As a Senior Application Scientist, I recognize that handling complex halogenated aromatic amines requires mor...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Disposal and Waste Management of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
As a Senior Application Scientist, I recognize that handling complex halogenated aromatic amines requires more than just following a checklist—it requires a mechanistic understanding of the molecule to ensure laboratory safety, regulatory compliance, and environmental stewardship.
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine contains three highly reactive functional groups: a halogenated phenyl ring (bromine), an electron-rich imidazole core, and a primary methanamine. This unique structural profile dictates strict segregation, neutralization, and thermal destruction protocols to prevent hazardous cross-reactions and environmental contamination.
Chemical Profiling & Hazard Causality
To safely dispose of any chemical, you must first understand how its molecular structure dictates its reactivity and waste classification.
The Bromophenyl Group (Halogenated Waste): The presence of the carbon-bromine (C-Br) bond classifies this compound strictly as Halogenated Organic Waste . If combusted improperly at low temperatures, brominated aromatics can generate highly toxic brominated dioxins and furans. Therefore, it must be routed to specialized facilities capable of high-temperature incineration (>1000°C) equipped with caustic scrubbers to neutralize the resulting hydrobromic acid (HBr) gas.
The Primary Amine & Imidazole (Basic/Nucleophilic): Both the primary amine and the imidazole nitrogens are basic and nucleophilic. Mixing this compound with strong oxidizing agents (e.g., peroxides, nitric acid) or concentrated acids in a waste carboy can lead to rapid, exothermic salt formation or oxidative degradation.
Quantitative Data & Categorization Summary
Property
Classification / Value
Operational Implication
Chemical Class
Halogenated Aromatic Amine
Must be strictly segregated into Halogenated Waste streams; never mix with non-halogenated solvents.
Reactivity Profile
Basic, Nucleophilic
Incompatible with strong oxidizers, acid chlorides, and concentrated acids.
EPA Waste Category
Halogenated Organic Waste
Requires high-temperature incineration (>1000°C) with caustic scrubbing.
Aqueous Solubility
pH-dependent
Do not flush down the sink; aqueous solutions must be neutralized (pH 6-8) prior to bulking.
Disposal Decision Workflow
The following decision tree illustrates the self-validating logic required to properly route (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine waste based on its physical state.
Disposal routing logic for (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine based on physical state.
Step-by-Step Experimental Disposal Protocols
The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a plan for the disposal of the hazardous waste has been formulated.
Protocol A: Disposal of Solid Waste (Unused Reagent or Spill Cleanup)
Causality: Solid brominated amines pose an inhalation and contact hazard. Double containment prevents aerosolization and protects against ambient moisture degradation during satellite accumulation.
Collection: Using a dedicated, static-free spatula, transfer the solid (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine into a compatible, sealable primary container (e.g., high-density polyethylene, HDPE). Do not sweep spills dry; if cleaning a spill, dampen the powder slightly with an inert solvent to prevent dust generation before collection.
Containment: Double-bag the primary container or place it within a secondary containment vessel.
Labeling: Affix a standard hazardous waste label immediately. Explicitly write "Halogenated Aromatic Amine - Solid" and include the GHS hazard pictograms for Irritant and Environmental Hazard.
Satellite Accumulation: Transfer the container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the waste is not held for more than one year or exceeds the regulatory volume limits before transfer to a central facility.
Causality: Mixing highly acidic or basic amine solutions with diverse organic waste can trigger violent exothermic reactions. Furthermore, introducing even trace amounts of halogenated compounds into a non-halogenated waste carboy contaminates the entire batch, forcing the entire volume to be treated at the significantly higher cost of halogenated incineration.
Quenching & Neutralization (Aqueous Only): If the compound is dissolved in an acidic or basic aqueous solution, slowly adjust the pH to 6–8 using dilute NaOH or HCl in a fume hood. Verify the pH using indicator paper.
Segregation: Funnel the solution strictly into a carboy designated for Halogenated Organic Waste (often color-coded green in institutional settings).
Documentation: Log the exact volume, solvent type (e.g., DMSO, Methanol), and concentration of the compound on the composite waste sheet attached to the carboy.
Transfer: Once the carboy reaches 80% capacity, cap it securely, ensure the exterior is wiped clean of any residue, and request a pickup from your Environmental Health and Safety (EHS) department.
Emergency Spill Response & Decontamination
In the event of a localized benchtop spill, immediate containment is required to prevent the brominated compound from entering the municipal water supply.
Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize airflow.
Absorb: For liquid solutions, cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, vermiculite, or a commercial universal absorbent). Never use sawdust or combustible materials, as the amine/imidazole can react with residual oxidizers.
Collect: Scoop the absorbed mixture into a heavy-duty plastic bag or HDPE bucket. Treat this cleanup material strictly as Solid Halogenated Waste (Follow Protocol A).
Decontaminate: Wash the affected surface with a mild detergent and water, collecting the wash water for disposal in the Halogenated Aqueous Waste stream.
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at:[Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Cincinnati, OH; 1987. Available at:[Link]
Handling
Personal protective equipment for handling (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
Handling (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine As a Senior Application Scientist, I have designed this protocol to go beyond basic compliance. Safe handling of novel synthetic intermediates requires an understa...
As a Senior Application Scientist, I have designed this protocol to go beyond basic compliance. Safe handling of novel synthetic intermediates requires an understanding of chemical causality—knowing exactly how a molecule interacts with its environment and your protective equipment. This guide provides a self-validating framework for the safe operational handling and disposal of (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine.
Chemical Risk Profile & Mechanistic Causality
(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS: 944903-44-0) is a highly functionalized, bioactive solid[1]. To handle it safely, we must deconstruct its structural hazards:
Primary Amine (-CH₂NH₂): This functional group is highly basic and nucleophilic. Upon contact with physiological moisture (e.g., sweat, mucous membranes, or eyes), it generates hydroxide ions, leading to the rapid saponification of cellular lipids and severe chemical burns. As a powder, it presents a severe inhalation hazard.
3-Bromophenyl Moiety: The addition of a heavy halogen to the aromatic ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to permeate standard, thin-mil nitrile gloves much faster than simple aliphatic amines, carrying the bioactive core directly into the dermal layers.
Imidazole Core: Known for coordinating with metalloproteins, imidazoles can act as potent skin sensitizers. Repeated exposure without proper isolation may lead to allergic contact dermatitis.
The RAMP Safety Assessment
We utilize the American Chemical Society's RAMP framework (Recognize, Assess, Minimize, Prepare) to systematically mitigate these risks[2]. By understanding the molecular behavior described above, we can design a self-validating safety system that protects the researcher and the integrity of the experiment.
Required Personal Protective Equipment (PPE) Matrix
To minimize exposure, the following quantitative PPE standards must be strictly adhered to. Standard single-layer gloves are insufficient for this compound.
PPE Category
Specification / Material
Quantitative Standard
Mechanistic Rationale
Hand Protection
Double-Gloving: Inner Nitrile, Outer Neoprene or Extended-Cuff Nitrile
Inner: 4-6 milOuter: ≥8 mil
The lipophilic bromophenyl group accelerates glove permeation. Double-gloving provides a sacrificial outer layer.
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 (or EN 166)
Protects against basic amine dust aerosolization and solvent splashes during solubilization.
Body Protection
Flame-Resistant (FR) Lab Coat
100% Cotton or Nomex
Prevents static buildup (which can ignite solvent vapors) and protects against corrosive dust accumulation.
Respiratory
Chemical Fume Hood
Face Velocity: 80-100 fpm
Prevents inhalation of the volatile freebase amine and fine particulates during weighing and transfer.
Operational Workflow: Step-by-Step Methodology
This protocol is designed to be self-validating; you must confirm the success of one step before proceeding to the next to ensure absolute safety.
System Verification: Before opening the chemical container, verify fume hood functionality.
Validation: Check the magnehelic gauge (must read >0.1 inches H₂O) or tape a tissue to the sash to visually confirm inward airflow.
PPE Inspection: Don the required PPE (see Matrix).
Validation: Perform an inflation test on the outer gloves to ensure zero pinhole leaks before handling the chemical.
Static Mitigation: Wipe the exterior of the chemical bottle and the weighing spatula with a static-dissipative cloth. Amine powders are highly prone to static cling, which causes uncontrolled aerosolization when the bottle is opened.
Weighing: Weigh the compound exclusively inside the fume hood using an enclosed analytical balance. Use anti-static weigh boats to prevent the powder from jumping.
Solubilization: Dissolve the powder in your chosen organic solvent (e.g., Dichloromethane or Methanol) immediately after weighing, keeping the vessel entirely within the fume hood. Capping the solution prevents the sublimation or atmospheric oxidation of the primary amine.
Decontamination: Wipe down the balance and spatulas with a 5% acetic acid solution.
Causality: The acid protonates the residual freebase amine, converting it into a water-soluble, non-volatile salt that is easily and safely wiped away with water.
Spill Response & Waste Disposal Plan
In the event of a spill, follow this step-by-step methodology based on standards from Prudent Practices in the Laboratory[3].
Spill Response:
Isolate: Lower the fume hood sash immediately. If the spill occurred outside the hood, evacuate the immediate 5-foot radius to prevent inhalation of the amine dust.
Contain: Surround the spilled powder with an inert absorbent (e.g., vermiculite) to prevent mechanical spread.
Neutralize (Critical Step): Lightly mist the solid spill with a dilute acid (e.g., 1M HCl or 5% citric acid).
Causality: This converts the volatile, highly irritating freebase amine into a non-volatile hydrochloride or citrate salt, instantly neutralizing the inhalation hazard.
Collect: Use a non-sparking brush and dustpan to collect the neutralized slurry.
Validate: Swab the cleaned spill area with a wet pH test strip.
Validation: The area is only considered fully decontaminated when the pH reads neutral (pH 6-7).
Waste Disposal:
Segregation: Place all collected waste, including contaminated gloves, wipes, and weigh boats, into a designated, clearly labeled hazardous waste container.
Classification: Label the container specifically as "Halogenated Organic Waste - Amine Corrosive".
Storage: Never mix this waste with strong oxidizers (e.g., nitric acid) or heavy metal waste streams, as the amine and imidazole groups can form explosive complexes or undergo violent exothermic reactions.
Workflow Visualization
Operational workflow and spill response logic for handling (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine.
Title: Safety - The "RAMP" Principles for Safety
Source: American Chemical Society (ACS)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies Press (NIH NCBI Bookshelf)
URL: [Link]